molecular formula C17H18O3 B1618450 Ethyl 3-hydroxy-3,3-diphenylpropanoate CAS No. 894-18-8

Ethyl 3-hydroxy-3,3-diphenylpropanoate

Cat. No.: B1618450
CAS No.: 894-18-8
M. Wt: 270.32 g/mol
InChI Key: CPOPSLBZVNIING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxy-3,3-diphenylpropanoate is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . This ester, characterized by a central carbon atom bearing both a hydroxy group and two phenyl groups, is a valuable synthetic building block in organic and medicinal chemistry research. Its structure, defined by the SMILES notation CCOC(=O)CC(O)(C1=CC=CC=C1)C1=CC=CC=C1, suggests its potential as an intermediate for the synthesis of more complex molecules, particularly those requiring a diphenyl-substituted carbon framework . Researchers may employ this compound in developing novel pharmaceuticals, agrochemicals, or functional materials. For optimal stability, the product should be stored sealed in a dry environment, preferably between 2-8°C . This product is intended for research and development purposes only and is not classified as a drug or for any form of human or veterinary use.

Properties

CAS No.

894-18-8

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 3-hydroxy-3,3-diphenylpropanoate

InChI

InChI=1S/C17H18O3/c1-2-20-16(18)13-17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,19H,2,13H2,1H3

InChI Key

CPOPSLBZVNIING-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Other CAS No.

894-18-8

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Role of Ethyl 3-hydroxy-3,3-diphenylpropanoate in Fesoterodine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and synthetic role of Ethyl 3-hydroxy-3,3-diphenylpropanoate and its substituted analogs in the production of Fesoterodine .

Executive Summary

Ethyl 3-hydroxy-3,3-diphenylpropanoate (EHDPP) represents the fundamental gem-diaryl propanoate scaffold required to synthesize the 3,3-diphenylpropylamine class of antimuscarinics, which includes Fesoterodine and Tolterodine.

While Fesoterodine specifically requires a substituted phenyl ring (containing a phenolic hydroxyl and a hydroxymethyl group), EHDPP serves as the mechanistic prototype and structural core . In industrial synthesis, the functionalized analog of this ester is the critical "hinge" molecule that allows for the construction of the chiral amine tail while maintaining the quaternary benzylic carbon essential for receptor binding.

This guide analyzes the synthetic utility of this propanoate scaffold, detailing the transition from the ester intermediate to the final active pharmaceutical ingredient (API).

Chemical Profile & Structural Role[1]

The 3,3-Diphenylpropylamine Pharmacophore

Fesoterodine acts as a prodrug for 5-hydroxymethyl tolterodine.[1] Its efficacy relies on the 3,3-diphenylpropylamine skeleton, which antagonizes muscarinic receptors (M1–M5).

  • Compound: Ethyl 3-hydroxy-3,3-diphenylpropanoate[2][3][4][5][6][7]

  • CAS: 894-18-8[2][4][5][7]

  • Role: Precursor to the propyl-diol and propylamine chain.

  • Key Structural Feature: The C3 Quaternary Carbon . This carbon bears two aryl rings and connects to the amine tail. The propanoate ester group at C1 is the reactive handle used to elongate the chain or form the amine.

Mechanistic Position in the Pathway

In the synthesis of Fesoterodine, the propanoate intermediate acts as the bridge between the initial aryl coupling (often via a Coumarin or Cinnamate route) and the final chiral amine resolution.

StageChemical TransformationFunction
1. Formation Reformatsky / Coumarin Ring Opening Establishes the gem-diaryl carbon skeleton.
2. Reduction Ester

Alcohol/Diol
Converts the propanoate ester into the primary alcohol required for amination.
3. Activation Derivatization (Tosylation/Halogenation) Prepares the carbon chain for nucleophilic attack by diisopropylamine.

Synthetic Pathway Analysis

The synthesis of Fesoterodine generally follows the "Coumarin Route" or the "Cinnamic Acid Route." In both cases, a propanoate ester (closely related to EHDPP) is the pivotal intermediate isolated before reduction.

The "Coumarin" Route (Industrial Standard)

Most high-yield industrial protocols (e.g., Pfizer, Schwarz Pharma) utilize a substituted coumarin to generate the propanoate intermediate.

  • Starting Material: 6-bromo-4-phenylchroman-2-one.[1][8]

  • Ring Opening: Reaction with an alcohol (Methanol/Ethanol) and Benzyl chloride opens the lactone ring.

  • Intermediate Formed: Ethyl 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropanoate .

    • Note: This is the specific functionalized analog of the user's compound (EHDPP).

  • Downstream: The ester is reduced to the diol, the amine is introduced, and the hydroxymethyl group is generated via carbonylation of the bromo-substituent.

Visualization of the Pathway

The following diagram illustrates the parallel between the generic EHDPP scaffold and the specific Fesoterodine intermediate.

FesoterodineSynthesis cluster_legend Legend Start Benzophenone / Subst. Benzophenone Reformatsky Reformatsky Reaction (+ Ethyl Bromoacetate) Start->Reformatsky EHDPP Ethyl 3-hydroxy-3,3- diphenylpropanoate (Generic Scaffold) Reformatsky->EHDPP Unsubstituted Route Feso_Int Ethyl 3-(2-benzyloxy-5-bromophenyl)- 3-phenylpropanoate (Fesoterodine Intermediate) Reformatsky->Feso_Int Substituted Route Reduction Reduction (LiAlH4 / Vitride) EHDPP->Reduction Feso_Int->Reduction Key Step Diol 3,3-Diarylpropyl Diol Reduction->Diol Amination Amination (+ Diisopropylamine) Diol->Amination Fesoterodine Fesoterodine (Prodrug) Amination->Fesoterodine Resolution & Esterification key Solid Line: Fesoterodine Route Dashed Line: Generic Scaffold Route

Caption: Comparative pathway showing the generic EHDPP scaffold versus the specific substituted propanoate required for Fesoterodine synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis and reduction of the Propanoate Intermediate , utilizing the chemistry applicable to both EHDPP and its Fesoterodine-specific analogs.

Phase 1: Synthesis of the Propanoate Ester (Reformatsky Method)

Objective: Construct the quaternary carbon center.

  • Reagents:

    • Benzophenone (or substituted analog).

    • Ethyl Bromoacetate (1.2 eq).

    • Activated Zinc dust (1.5 eq).

    • Solvent: Anhydrous Benzene or THF.

    • Catalyst: Iodine (trace).

  • Procedure:

    • Activation: In a dry 3-neck flask under Nitrogen, reflux Zinc dust and a crystal of Iodine in THF until the color disappears.

    • Addition: Add a solution of Ethyl Bromoacetate and Benzophenone dropwise to the refluxing mixture. Maintain a gentle reflux.

    • Quench: After 2–4 hours (monitor by TLC), cool to 0°C and quench with 10% H₂SO₄.

    • Isolation: Extract with Ethyl Acetate.[9][10] Wash organic layer with NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from Ethanol to yield Ethyl 3-hydroxy-3,3-diphenylpropanoate .

Phase 2: Reduction to the Diol (Key Transformation)

Objective: Convert the ester group into the alcohol required for amine attachment. This is the critical step where the propanoate's role is realized.

  • Reagents:

    • Propanoate Intermediate (from Phase 1).

    • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Sodium Bis(2-methoxyethoxy)aluminum hydride (Vitride).

    • Solvent: Dry THF.

  • Procedure:

    • Setup: Charge LiAlH4 (2.0 eq) into dry THF at 0°C under Nitrogen.

    • Addition: Dissolve the propanoate ester in THF and add dropwise to the hydride suspension. The reaction is exothermic; maintain temp <10°C.

    • Reflux: Allow to warm to room temperature, then reflux for 3 hours.

    • Workup (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LiAlH4), then 15% NaOH (1 eq), then water (3 eq).

    • Filtration: Filter the granular precipitate. Concentrate the filtrate.

    • Result: The product is 3,3-diphenylpropane-1,3-diol (or the substituted alcohol for Fesoterodine), ready for tosylation and amination.

Critical Quality Attributes (CQAs)

When utilizing propanoate intermediates for pharmaceutical synthesis, specific parameters must be controlled to ensure downstream API purity.

ParameterSpecificationReason for Control
Water Content < 0.1% (KF)Essential for the Reformatsky and Reduction steps; water quenches reagents.
Dehydration Impurity < 0.5%The 3-hydroxy propanoate can dehydrate to the cinnamate (acrylate) analog under acidic conditions or high heat.
Retro-Aldol NMT 0.2%Under basic conditions, the ester can revert to Benzophenone and acetate.

References

  • Pfizer Inc. (2011). Process for the preparation of Fesoterodine. World Intellectual Property Organization. .

  • European Patent Office. (2012). Process for the preparation of fesoterodine or a salt thereof.[1][8][9][10][11][12] EP 2463267 A1.[12] .

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API).[1][13] J. Chem. Pharm. Res., 8(8):518-538.[1] .

  • Alembic Pharmaceuticals. (2014).[10] Processes for the preparation of fesoterodine. US Patent US9012678B2. .

  • ChemSynthesis. (2024). Ethyl 3-hydroxy-3,3-diphenylpropanoate Properties and Spectra. .

Sources

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicology of Fesoterodine and Its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the safety, handling, and toxicological profiles of Fesoterodine, a key active pharmaceutical ingredient (API) for the treatment of overactive bladder, and its primary synthetic intermediates. This document is intended for researchers, scientists, and drug development professionals, offering critical insights into the chemical hazards, toxicological endpoints, and safe handling procedures necessary for laboratory and manufacturing environments. By synthesizing data from Safety Data Sheets (SDS), toxicological studies, and the scientific literature, this guide aims to foster a culture of safety and informed risk assessment in the development and handling of Fesoterodine and its precursors.

Introduction: The Importance of Safety in Fesoterodine Synthesis

Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] As a prodrug, it is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for its therapeutic effects.[2][3][4] The synthesis of Fesoterodine involves a multi-step process utilizing various chemical intermediates and reagents, each with its own unique safety and toxicological profile.

A thorough understanding of the hazards associated with each step of a synthetic pathway is paramount for the protection of laboratory personnel and the environment. This guide delves into the available safety and toxicological data for Fesoterodine and two of its key intermediates: the principal intermediate (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, and the final stage reagent, isobutyryl chloride.

This document is structured to provide not just data, but also the scientific rationale behind safety protocols, thereby empowering researchers to make informed decisions and implement robust safety measures.

Fesoterodine Fumarate: The Active Pharmaceutical Ingredient

Fesoterodine, in its fumarate salt form, is the final product of the synthesis. While it is a therapeutic agent, it is not without its own set of hazards that require careful management.

Safety Data Sheet (SDS) Overview for Fesoterodine Fumarate

The Safety Data Sheet for Fesoterodine Fumarate indicates that it is harmful if swallowed and is suspected of damaging the unborn child.[5] It is also known to cause eye irritation if the tablets are crushed or broken.[5]

Key GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H361d: Suspected of damaging the unborn child.[5]

Precautionary Measures:

Standard handling procedures for pharmaceutical powders should be followed. This includes minimizing dust generation and accumulation.[5] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of potential airborne exposure to the powder, a particulate respirator is recommended.[5]

Toxicological Profile of Fesoterodine

The toxicological profile of Fesoterodine is well-characterized through preclinical and clinical studies. The primary adverse effects observed in clinical use are related to its anticholinergic properties and include dry mouth, constipation, and dry eyes.[5]

Acute Toxicity:

  • Oral: May be harmful if swallowed.[5]

Chronic Toxicity:

  • Repeat-dose studies in animals have indicated a potential for adverse effects on the liver and the developing fetus at high doses.[5]

Reproductive Toxicity:

  • Fesoterodine is classified as a Category 2 reproductive toxin, with evidence suggesting it may harm the unborn child.[5]

Key Intermediate: (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

This phenol derivative is the immediate precursor to Fesoterodine and is also the active metabolite of both Fesoterodine and a related drug, Tolterodine.[2][3][4] As such, its pharmacological and toxicological properties are of significant interest.

Safety Data Sheet (SDS) Insights

A comprehensive, publicly available SDS for this specific intermediate is not readily found. However, an SDS for a deuterated version of the related compound, 5-Hydroxymethyl Tolterodine, intended for use as a pharmaceutical reference standard, provides some basic safety information. It indicates that in the small quantities typically handled for analytical purposes, the potential health effects are considered minimal ("NIL"). It recommends standard laboratory hygiene practices, such as washing with plenty of water in case of contact.

It is crucial to note that the absence of detailed hazard information in such a specialized SDS does not imply the substance is non-hazardous, particularly when handled in larger quantities during synthesis. The toxicological profile should be inferred from its close structural and metabolic relationship to Fesoterodine and Tolterodine.

Toxicological Profile: An Extrapolation from Related Compounds

Given that this intermediate is the active metabolite, its toxicological profile is expected to mirror the anticholinergic effects of Fesoterodine and Tolterodine.

Pharmacological Activity:

  • It is a potent and competitive muscarinic receptor antagonist.[6]

  • It exhibits functional selectivity for the bladder over salivary glands, which is a desirable therapeutic trait.[6]

Expected Toxicological Effects:

  • Systemic: The primary effects are anticipated to be anticholinergic in nature, such as dry mouth, blurred vision, and constipation.[7]

  • Cardiovascular: Like other anticholinergics, it may have the potential to affect heart rate.[8]

  • Central Nervous System (CNS): Dizziness and drowsiness are possible CNS effects.[7]

Researchers and drug development professionals should handle this intermediate with the same level of caution as the final API, Fesoterodine, employing appropriate engineering controls and personal protective equipment to minimize exposure.

Key Reagent: Isobutyryl Chloride

Isobutyryl chloride is the acylating agent used in the final step of Fesoterodine synthesis to convert the phenolic hydroxyl group of the primary intermediate into the isobutyrate ester.[2][3] This reagent is highly reactive and presents significant hazards.

Safety Data Sheet (SDS) Overview for Isobutyryl Chloride

The SDS for isobutyryl chloride clearly outlines its hazardous nature. It is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[9] It is also fatal if inhaled and harmful if swallowed.[10]

Key GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[9][10]

  • H302: Harmful if swallowed.[10]

  • H314: Causes severe skin burns and eye damage.[9][10]

  • H330: Fatal if inhaled.[10]

  • H290: May be corrosive to metals.[10]

Precautionary Measures:

Due to its high flammability and corrosivity, stringent safety precautions are necessary when handling isobutyryl chloride.

  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[9] All ignition sources must be eliminated, and explosion-proof equipment should be used.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield are mandatory.[9] Respiratory protection, such as a self-contained breathing apparatus (SCBA), may be required for certain operations or in case of a spill.[10]

  • Handling: Avoid contact with water, as it reacts violently.[11] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.

Toxicological Profile of Isobutyryl Chloride

The toxicology of isobutyryl chloride is dominated by its corrosive properties.

Acute Toxicity:

  • Inhalation: Fatal if inhaled.[10] Vapors are extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[9] Inhalation can lead to spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[11]

  • Skin: Causes severe skin burns.[9] The burns may be deep and slow to heal.[11]

  • Eyes: Causes severe eye damage, including burns and the risk of serious, permanent injury.[11]

  • Ingestion: Harmful if swallowed.[10] Can cause severe burns to the mouth, throat, and stomach.[11]

Chronic Toxicity:

  • Repeated or prolonged exposure to the vapors may lead to chronic irritation of the respiratory tract.[11]

Data Presentation and Visualization

Comparative Toxicological Data
CompoundGHS Hazard StatementsPrimary Toxicological Concerns
Fesoterodine Fumarate H302: Harmful if swallowedH361d: Suspected of damaging the unborn child[5]Reproductive toxicity, acute oral toxicity, anticholinergic effects[5]
(R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol Data not available (inferred from related compounds)Anticholinergic effects (similar to Fesoterodine)[6][7]
Isobutyryl Chloride H225: Highly flammable liquid and vapor[9][10]H302: Harmful if swallowed[10]H314: Causes severe skin burns and eye damage[9][10]H330: Fatal if inhaled[10]H290: May be corrosive to metals[10]High flammability, severe corrosivity to skin, eyes, and respiratory tract, acute inhalation toxicity[9][10][11]
Experimental Protocols: A Framework for Toxicological Assessment

While specific experimental protocols for the Fesoterodine intermediates are not publicly available, standardized methodologies are employed in the pharmaceutical industry to assess the toxicology of new chemical entities and their intermediates. These protocols are guided by international regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) and the ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use).

Standard Toxicological Assessments Include:

  • Acute Toxicity Studies (e.g., OECD TG 420, 423, 425): To determine the effects of a single high dose of the substance.

  • Skin Corrosion/Irritation Studies (e.g., OECD TG 404, 431, 439): To assess the potential for skin damage upon contact.

  • Eye Corrosion/Irritation Studies (e.g., OECD TG 405, 437, 492): To evaluate the potential for eye damage.

  • Mutagenicity Assays (e.g., Ames test - OECD TG 471): To screen for the potential to cause genetic mutations.

  • Repeat-Dose Toxicity Studies (e.g., OECD TG 407, 408): To investigate the effects of long-term or repeated exposure.

Visualizing the Fesoterodine Synthesis and Hazard Flow

The following diagram illustrates the final step in the synthesis of Fesoterodine, highlighting the key intermediate and the hazardous reagent involved.

Fesoterodine_Synthesis Intermediate (R)-2-(3-(diisopropylamino)-1-phenylpropyl) -4-(hydroxymethyl)phenol Fesoterodine Fesoterodine Intermediate->Fesoterodine Acylation Reagent Isobutyryl Chloride (Highly Flammable, Corrosive) Reagent->Fesoterodine

Caption: Final acylation step in Fesoterodine synthesis.

Logical Workflow for Handling Hazardous Intermediates

This diagram outlines a logical workflow for the safe handling of hazardous chemical intermediates in a research and development setting.

Hazard_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Waste Disposal A Review SDS and Toxicological Data B Assess Risks and Implement Controls A->B C Select Appropriate PPE B->C D Work in Designated Area (e.g., Fume Hood) C->D E Use Smallest Necessary Quantity D->E F Know Location of Safety Equipment D->F H Segregate and Label Chemical Waste E->H G Follow Emergency Procedures F->G I Dispose According to Institutional Guidelines H->I

Sources

Difference between Ethyl 3-hydroxy-3,3-diphenylpropanoate and its acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and synthetic distinctions between Ethyl 3-hydroxy-3,3-diphenylpropanoate (the Ester) and its primary derivative, 3-hydroxy-3,3-diphenylpropanoic acid (the Acid).

These compounds serve as critical pharmacophores in the synthesis of 3,3-diphenylpropylamines , a structural class encompassing antimuscarinic agents (e.g., Fesoterodine, Tolterodine) and calcium channel blockers (e.g., Fendiline).

Executive Summary & Chemical Identity

The core distinction lies in their utility: the Ester is the primary synthetic entry point formed via the Reformatsky reaction, offering lipophilicity for organic processing. The Acid is the reactive intermediate obtained via hydrolysis, providing a polar handle for salt formation or resolution, but possessing significantly higher thermal stability (melting point) and distinct solubility profiles.

Physicochemical Comparison
FeatureEthyl 3-hydroxy-3,3-diphenylpropanoate (Ester)3-Hydroxy-3,3-diphenylpropanoic Acid (Acid)
CAS Number 894-18-8 3609-48-1
Formula C₁₇H₁₈O₃C₁₅H₁₄O₃
MW 270.32 g/mol 242.27 g/mol
State Crystalline SolidCrystalline Solid
Melting Point ~87–96 °C (Typical for class)209–217 °C
Solubility Soluble in Toluene, THF, DCM, EtOAc.[1][2] Insoluble in water.Soluble in Alcohols, DMSO, Aqueous Base. Poor in non-polar organics.
pKa N/A (Non-ionizable neutral)~4.5 (Carboxylic acid)
Key Risk Hydrolysis in moist air; Transesterification.Dehydration to 3,3-diphenylacrylic acid.

Synthetic Pathways & Production

The synthesis of the ester is achieved via the Reformatsky Reaction , a fundamental organometallic protocol that avoids the self-condensation issues of the Aldol reaction. The acid is subsequently generated via saponification.

Pathway Visualization

The following diagram illustrates the flow from Benzophenone to the Ester and subsequently to the Acid, highlighting the critical dehydration side-reaction.

SynthesisPathway Benzophenone Benzophenone (Starting Material) Ester Ethyl 3-hydroxy-3,3- diphenylpropanoate (THE ESTER) Benzophenone->Ester Reformatsky Rxn (Zn, THF/Toluene, Reflux) Bromoacetate Ethyl Bromoacetate (Reagent) Bromoacetate->Ester Zinc Activated Zn (Catalyst) Zinc->Ester Acid 3-hydroxy-3,3- diphenylpropanoic acid (THE ACID) Ester->Acid Saponification (NaOH, MeOH, H3O+) Impurity 3,3-Diphenylacrylic Acid (Dehydration Impurity) Ester->Impurity Elimination Acid->Impurity Thermal Elimination (-H2O, Acid/Heat)

Figure 1: Synthetic workflow showing the Reformatsky generation of the ester and downstream hydrolysis to the acid, with the critical dehydration pathway.

Protocol A: Reformatsky Synthesis of the Ester

Objective: Synthesis of Ethyl 3-hydroxy-3,3-diphenylpropanoate.

  • Activation of Zinc: In a dry 3-neck flask under N₂, place 1.2 eq of Zinc dust. Activate by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum at 100°C. Why: The oxide layer on Zn prevents the formation of the organozinc enolate.

  • Initiation: Suspend Zn in anhydrous THF or Benzene/Toluene (1:1). Add 10% of the total Ethyl Bromoacetate (1.0 eq total) and a crystal of Iodine. Heat gently until the iodine color disappears and the solvent refluxes (exothermic initiation).

  • Addition: Dropwise add a mixture of Benzophenone (0.8 eq) and the remaining Ethyl Bromoacetate. Maintain a steady reflux.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of Benzophenone.

  • Quench: Cool to 0°C. Hydrolyze with cold 10% H₂SO₄ or saturated NH₄Cl. Caution: Exothermic.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/Ethanol or Ethanol.

Protocol B: Saponification to the Acid

Objective: Hydrolysis to 3-hydroxy-3,3-diphenylpropanoic acid.

  • Dissolution: Dissolve the Ester (1.0 eq) in Methanol (10 vol).

  • Base Addition: Add aqueous NaOH (2.0 eq, 2M solution).

  • Reflux: Heat to reflux for 2 hours. The solution usually becomes clear.

  • Acidification: Evaporate Methanol under reduced pressure. Dilute residue with water.[3] Acidify with 2M HCl to pH 2.

  • Isolation: The Acid will precipitate as a white solid. Filter and wash with cold water.

  • Drying: Dry in a vacuum oven at 50°C. Note: Do not exceed 80°C to avoid dehydration.

Reactivity Profile & Stability

The fundamental difference between the two lies in their stability against elimination (dehydration) .

Dehydration Risk (The "Cinnamate" Impurity)

Both molecules possess a


-hydroxy group adjacent to an 

-methylene. Under acidic conditions or high heat, they undergo elimination of water to form the

-unsaturated analog (3,3-diphenylacrylate).
  • Mechanism: E1 or E1cB elimination.

  • Driving Force: Formation of a highly conjugated system (double bond conjugated with two phenyl rings and the carbonyl).

  • Implication: The Acid is more prone to this during salt formation or recrystallization if pH is not controlled. The Ester is generally stable unless treated with strong Lewis acids.

Reduction Potential
  • Ester: Readily reduced by Lithium Aluminum Hydride (LAH) to 3,3-diphenylpropane-1,3-diol . This is a direct precursor to Fesoterodine-like scaffolds where the primary alcohol is derivatized.

  • Acid: Requires stronger reducing agents (Borane-THF) to reach the alcohol state; LAH reduction of the acid is sluggish and requires conversion to the carboxylate first.

Reactivity Logic Diagram

Reactivity cluster_0 Ester Reactivity cluster_1 Acid Reactivity EsterNode Ester Form Diol 1,3-Diol (Drug Precursor) EsterNode->Diol LiAlH4 Reduction Amide Amide Derivative EsterNode->Amide Aminolysis AcidNode Acid Form Salt Chiral Salt (Resolution) AcidNode->Salt Chiral Amine AcylCl Acyl Chloride AcidNode->AcylCl SOCl2

Figure 2: Divergent reactivity profiles. The Ester is preferred for reduction workflows; the Acid is preferred for resolution and derivatization via acyl chlorides.

Pharmaceutical Relevance

These molecules are the structural backbone for 3,3-diphenylpropylamine pharmacophores.

  • Antimuscarinics: While Fesoterodine and Tolterodine contain a phenol moiety (derived from a substituted benzophenone), the unsubstituted 3,3-diphenyl scaffold discussed here is used in:

    • Fendiline: A calcium channel blocker used for angina.

    • Prenylamine: A vasodilator.

    • Diphenhydramine Analogues: In antihistamine research.

  • Chiral Resolution: The Acid derivative is frequently used in diastereomeric salt resolution processes. Although the 3,3-diphenyl moiety is achiral (symmetric), if one phenyl ring is substituted (as in Tolterodine), the Acid form is mandatory for optical resolution using chiral bases (e.g., cinchonidine).

References

  • Reformatsky Reaction Mechanism & Protocol

    • Shriner, R. L. (1942).[4] "The Reformatsky Reaction."[5][6] Organic Reactions, 1, 1-37.

  • Synthesis of 3,3-Diphenylpropanoic Acid Derivatives

    • Molecules (2008).[7] "Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids." (Describes synthesis and MP of Acid: 217°C).

  • Fesoterodine & Diphenylpropylamine Scaffold Synthesis

    • U.S. Patent 6,713,464. "Novel derivatives of 3,3-diphenylpropylamines." (Contextualizes the scaffold utility).

  • Enzymatic Hydrolysis Studies

    • Ribeiro, J. et al. (2005). "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs." Journal of the Brazilian Chemical Society.

  • Chemical Properties (PubChem)

    • CID 226147 (Acid).

    • CID 12218563 (Ester).

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-hydroxy-3,3-diphenylpropanoate via the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Reformatsky reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon bonds.[1][2] Discovered by Sergey Reformatsky in 1887, this reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc to produce a β-hydroxy ester.[3] A key advantage of the Reformatsky reaction is the use of organozinc reagents, which are less reactive and more tolerant of functional groups than their Grignard or organolithium counterparts.[4][5] This moderate reactivity prevents unwanted side reactions, such as self-condensation of the ester.[6]

This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 3-hydroxy-3,3-diphenylpropanoate, a valuable building block in medicinal chemistry and materials science. The procedure uses benzophenone and ethyl bromoacetate as starting materials. We will delve into the underlying mechanism, provide detailed experimental procedures, offer expert insights for troubleshooting, and outline methods for product characterization.

Mechanism of the Reformatsky Reaction

The reaction proceeds through several distinct mechanistic steps, which are crucial to understand for successful execution and optimization. The process begins with the formation of the key organozinc intermediate, the "Reformatsky enolate."

  • Oxidative Addition: Metallic zinc undergoes an oxidative addition by inserting itself into the carbon-bromine bond of ethyl bromoacetate. This step requires an activated zinc surface, as a passivating layer of zinc oxide can inhibit the reaction.[6][7]

  • Enolate Formation: The resulting organozinc halide rapidly rearranges to form a zinc enolate. In solution, these enolates can exist as complex dimeric structures.[4][8]

  • Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This addition proceeds through a six-membered, chair-like transition state, which dictates the stereochemistry of the reaction.[1][4][9]

  • Hydrolysis (Work-up): Finally, an acidic work-up is performed to protonate the zinc alkoxide intermediate, yielding the final β-hydroxy ester product, Ethyl 3-hydroxy-3,3-diphenylpropanoate, and water-soluble zinc(II) salts.[4][9]

Mechanism Diagram

Reformatsky_Mechanism cluster_prep Step 1 & 2: Reagent Formation cluster_reaction Step 3: C-C Bond Formation cluster_workup Step 4: Product Formation reagents Ethyl Bromoacetate + Zn(0) enolate Reformatsky Enolate (Organozinc Reagent) reagents->enolate Oxidative Addition & Rearrangement intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition (Chair-like Transition State) benzophenone Benzophenone benzophenone->intermediate product Ethyl 3-hydroxy-3,3- diphenylpropanoate intermediate->product Protonation workup Acidic Work-up (e.g., aq. H₂SO₄) workup->product

Caption: Mechanism of the Reformatsky Reaction.

Materials and Reagents

Proper preparation and handling of materials are critical for the success of this synthesis. All glassware should be oven-dried or flame-dried under an inert atmosphere to remove any traces of water, which can quench the organozinc reagent.

Reagent/MaterialFormulaM.W. ( g/mol )QuantityPurity/GradeNotes
Zinc Dust (<10 µm)Zn65.387.85 g (120 mmol)>98%Must be activated prior to use.
IodineI₂253.81~50 mg (catalytic)ACS ReagentUsed for zinc activation.
BenzophenoneC₁₃H₁₀O182.2218.22 g (100 mmol)>99%Ensure it is dry.
Ethyl bromoacetateBrCH₂CO₂Et167.0218.37 g (110 mmol)>98%Lachrymator; handle in a fume hood. Store over molecular sieves.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mLDriSolv® or eq.Main reaction solvent.
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12150 mLACS GradeUsed for extraction.
Sulfuric Acid (10%)H₂SO₄98.08~100 mLReagent GradeFor acidic work-up. Caution: Add acid to water slowly.
Saturated Sodium BicarbonateNaHCO₃84.01100 mLACS ReagentFor washing the organic layer.
Brine (Saturated NaCl)NaCl58.44100 mLACS ReagentFor final wash of the organic layer.
Anhydrous Magnesium SulfateMgSO₄120.37~10 gACS ReagentDrying agent.
Silica GelSiO₂60.08As needed230-400 meshFor column chromatography.
Hexanes/Ethyl Acetate--As neededHPLC GradeEluent for column chromatography.

Experimental Workflow Overview

Caption: High-level experimental workflow for the synthesis.

Detailed Step-by-Step Protocol

Part 1: Zinc Activation and Reagent Formation

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried. Place the apparatus under a positive pressure of an inert gas (Nitrogen or Argon).

  • Zinc Activation: To the flask, add the zinc dust (7.85 g) and a single crystal of iodine (~50 mg). Add 50 mL of anhydrous THF.

    • Expert Insight: The iodine serves to etch the surface of the zinc, removing the deactivating zinc oxide layer.[3][7] Activation is visually confirmed by the disappearance of the purple iodine color and potentially gentle refluxing of the solvent. This step is crucial for initiating the reaction.[7]

  • Initiation: Gently warm the mixture with a heating mantle until the iodine color dissipates (typically 5-10 minutes). Once activated, allow the flask to cool to room temperature.

  • Reagent Formation: In the dropping funnel, prepare a solution of ethyl bromoacetate (18.37 g) in 50 mL of anhydrous THF. Add approximately 10% of this solution to the activated zinc suspension.

    • Expert Insight: A gentle exotherm should be observed, indicating the formation of the organozinc reagent. If the reaction does not start, gentle warming may be required. Once initiated, the reaction should be self-sustaining. Controlling the temperature during reagent formation, often between 45-50°C, can lead to excellent conversion with minimal side products.[10]

  • Complete Addition: Add the remainder of the ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the resulting greyish, cloudy suspension for an additional 30 minutes at room temperature to ensure complete formation of the Reformatsky reagent.

Part 2: Reaction with Benzophenone and Work-up

  • Substrate Addition: Prepare a solution of benzophenone (18.22 g) in 100 mL of anhydrous THF. Add this solution dropwise to the stirred Reformatsky reagent over 30-45 minutes.

    • Safety Precaution: The reaction is exothermic. Use an ice-water bath to maintain the reaction temperature at or below room temperature (20-25°C) during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzophenone is consumed.

  • Quenching the Reaction: Cool the reaction flask in an ice-water bath. Cautiously and slowly add 100 mL of 10% sulfuric acid to quench the reaction and dissolve the unreacted zinc and zinc salts.

    • Expert Insight: The acidic work-up protonates the zinc alkoxide to form the desired β-hydroxy ester.[9] The acid also dissolves the basic zinc salts, facilitating the separation of the aqueous and organic layers.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic (THF) layer. Extract the aqueous layer twice with 75 mL portions of diethyl ether.

  • Washing: Combine all organic layers. Wash sequentially with:

    • 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 100 mL of water.

    • 100 mL of brine (to aid in breaking emulsions and removing bulk water).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

Part 3: Purification and Characterization

  • Purification: The crude product should be purified by silica gel column chromatography.

    • Eluent System: A gradient of hexanes:ethyl acetate (starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective.

    • Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The final product, Ethyl 3-hydroxy-3,3-diphenylpropanoate, should be a white to off-white solid. Determine the final yield. Yields in the range of 75-90% are commonly reported.

Characterization of Product

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

TechniqueExpected Results for Ethyl 3-hydroxy-3,3-diphenylpropanoate
¹H NMR (CDCl₃)δ (ppm): 7.20-7.50 (m, 10H, Ar-H), 4.85 (s, 1H, -OH), 4.10 (q, 2H, -OCH₂CH₃), 3.20 (s, 2H, -CH₂-), 1.15 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃)δ (ppm): 173.5 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 77.0 (C-OH), 61.0 (-OCH₂-), 46.0 (-CH₂-), 14.0 (-CH₃).
IR (KBr) ν (cm⁻¹): 3500 (broad, O-H stretch), 3100-3000 (Ar C-H stretch), 1715 (strong, C=O ester stretch), 1600, 1495, 1450 (C=C aromatic stretch), 1250 (C-O stretch).
Mass Spec (ESI) m/z: Calculated for C₁₇H₁₈O₃ [M+Na]⁺: 293.1154; Found: 293.1150.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction Fails to Initiate 1. Inactive zinc due to oxide layer. 2. Presence of moisture in reagents or glassware.1. Ensure proper activation of zinc; the disappearance of iodine color is a key indicator.[7] Consider alternative activation methods like using 1,2-dibromoethane or DIBAL-H for difficult cases.[3][10] 2. Rigorously dry all glassware and use anhydrous solvents.
Low Yield of Product 1. Incomplete formation of the Reformatsky reagent. 2. Side reactions (e.g., self-condensation of the ester).1. Allow sufficient time for reagent formation before adding the ketone. Ensure a gentle exotherm is maintained. 2. Maintain a low reaction temperature during the addition of benzophenone. The lower reactivity of the zinc enolate generally prevents self-condensation.[4]
Formation of a Byproduct (Dehydrated Product) Overly acidic or high-temperature work-up conditions.Use a milder acid (e.g., saturated NH₄Cl) for the work-up, or perform the work-up at 0°C to prevent acid-catalyzed elimination of the hydroxyl group.

References

  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Reformatsky Reaction. J&K Scientific LLC. Available from: [Link]

  • Activation of zinc by trimethylchlorosilane. An improved procedure for the preparation of .beta.-hydroxy esters from ethyl bromoacetate and aldehydes or ketones (Reformatsky reaction). The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Reformatsky Reaction. NROChemistry. Available from: [Link]

  • Reformatsky reaction. Wikipedia. Available from: [Link]

  • Reformatsky Reaction Mechanism Explained. Scribd. Available from: [Link]

  • Reformatsky reactions with o- and p-substituted benzophenones. ScienceDirect. Available from: [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. Available from: [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. Available from: [Link]

  • Chemistry Reformatsky Reaction. SATHEE. Available from: [Link]

  • Help with aldol reaction and reformatzky. Reddit. Available from: [Link]

  • Reformatsky reactions with o- and p-substituted benzophenones. Scilit. Available from: [Link]

Sources

Application Note: High-Efficiency Synthesis of Ethyl 3,3-Diphenylglycidate via Darzens Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of ethyl 3,3-diphenylglycidate via the Darzens condensation of benzophenone and ethyl bromoacetate. Unlike standard protocols that often rely on obsolete solvents (e.g., benzene) or hazardous bases (e.g., sodium amide), this guide prioritizes a modern, scalable approach using Sodium Ethoxide (NaOEt) in an anhydrous ethanol/toluene system. This method balances high yield with operational safety, specifically addressing the lachrymatory nature of


-haloesters.

Target Product: Ethyl 3,3-diphenylglycidate (CAS: N/A for specific isomer, generic glycidates used in flavor/fragrance and pharma intermediates). Reaction Class: Darzens Glycidic Ester Condensation.[1][2][3]

Critical Safety Directives (Lachrymator Warning)

STOP AND READ: Ethyl bromoacetate is a potent lachrymator (tear gas agent) and highly toxic alkylating agent.

  • Engineering Controls: All operations, including weighing and transfer, must occur inside a certified chemical fume hood.

  • Neutralization: Keep a beaker of 10% aqueous ammonia or ethanolamine nearby to neutralize spills immediately.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Waste: Do not dispose of unquenched haloester in general organic waste. Quench with dilute ammonia before disposal.

Reaction Mechanism & Logic

The Darzens condensation involves the reaction of an


-haloester enolate with a ketone to form a halohydrin alkoxide intermediate, which subsequently undergoes an intramolecular 

cyclization to yield the epoxide.[1][2][4][5]
Mechanistic Pathway
  • Enolization: The base (NaOEt) deprotonates ethyl bromoacetate at the

    
    -position.
    
  • Aldol-Type Addition: The resulting enolate attacks the electrophilic carbonyl of benzophenone.

  • Ring Closure: The alkoxide oxygen attacks the carbon bearing the bromine atom, displacing the bromide ion (intramolecular

    
    ) to close the epoxide ring.
    

DarzensMechanism Reactants Reactants (Benzophenone + Ethyl Bromoacetate) Enolate Enolate Formation (Kinetic Control) Reactants->Enolate + NaOEt - EtOH Intermediate Alkoxide Intermediate (Halohydrin salt) Enolate->Intermediate Nucleophilic Attack on Ketone Transition Intramolecular SN2 (Ring Closure) Intermediate->Transition Rotation Product Product (Ethyl 3,3-diphenylglycidate) Transition->Product - NaBr

Figure 1: Mechanistic flow of the Darzens condensation.[2] The critical rate-determining step is often the initial enolate formation or the ring closure depending on substrate sterics.

Experimental Design Strategy

Reagent Selection & Stoichiometry

To drive the reaction to completion and minimize self-condensation of the haloester, we employ a slight excess of the haloester and base relative to the ketone. Benzophenone is the limiting reagent to simplify purification.

ComponentRoleEq.Rationale
Benzophenone Limiting Reagent1.0Solid substrate, easy to monitor consumption via TLC.
Ethyl Bromoacetate Nucleophile1.2Excess compensates for potential hydrolysis or self-condensation (Darzens-Claisen).
Sodium Ethoxide Base1.3Sufficient to neutralize acidic protons and drive equilibrium; matches ester group to prevent transesterification.
Ethanol (Anhydrous) SolventN/AHigh solubility for reactants; compatible with base.
Toluene Co-solventN/AImproves solubility of benzophenone and facilitates non-polar workup.
Solvent System

A mixture of Anhydrous Ethanol and Toluene (1:1) is recommended.

  • Why not just Ethanol? Benzophenone solubility can be limited in cold ethanol.

  • Why not Benzene? Toluene is the safer, non-carcinogenic alternative with similar dielectric properties.

Detailed Protocol

Preparation
  • Glassware: Oven-dry a 250 mL three-neck round-bottom flask (RBF), addition funnel, and reflux condenser. Assemble under a nitrogen or argon atmosphere.

  • Base Preparation: If commercial anhydrous NaOEt is unavailable, prepare fresh by dissolving sodium metal (1.3 eq) in anhydrous ethanol. Note: Commercial 21 wt% NaOEt in EtOH is acceptable if titratable.

Reaction Procedure
  • Charge Reactants: To the 250 mL RBF, add Benzophenone (18.2 g, 100 mmol) and Ethyl Bromoacetate (20.0 g, 120 mmol) .

  • Solvent Addition: Add 50 mL of dry Toluene and 50 mL of dry Ethanol . Stir until benzophenone is fully dissolved.

  • Cooling: Submerge the flask in an ice-salt bath to reach an internal temperature of 0–5°C .

    • Critical: Low temperature is vital during base addition to prevent violent exotherms and rapid polymerization of the bromoacetate.

  • Base Addition: Transfer the Sodium Ethoxide solution (130 mmol in 40 mL EtOH) to the pressure-equalizing addition funnel.

  • Controlled Addition: Add the base dropwise over 45–60 minutes .

    • Observation: The solution may turn cloudy (NaBr precipitation) and change color (pale yellow to orange).

    • Control: Maintain internal temperature below 10°C.

  • Reaction Phase: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Optional: If TLC shows incomplete conversion after 2 hours, heat to 50°C for 30 minutes.

Workup
  • Quench: Pour the reaction mixture into 200 mL of ice-cold water containing 2 mL of acetic acid (to neutralize excess base gently).

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[6][7]

  • Extraction: Extract the aqueous layer twice with Ethyl Acetate (2 x 50 mL) .

  • Washing: Combine organic layers and wash sequentially with:

    • 50 mL Saturated

      
       (removes acid traces).
      
    • 50 mL Brine (saturated NaCl).

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotavap).
    
Purification

The crude product is an oil that may solidify upon standing.

  • Method A (Distillation): High-vacuum distillation is the gold standard.

    • Boiling Point: Expect ~160–165°C at 2 mmHg (extrapolated from phenyl analogs).

  • Method B (Recrystallization): If the product solidifies, recrystallize from ethanol/petroleum ether.

Process Validation & Troubleshooting

In-Process Controls (IPC)
  • TLC System: Hexane:Ethyl Acetate (9:1).

    • Benzophenone: High

      
      , UV active.
      
    • Product: Lower

      
       than benzophenone, distinct spot.
      
    • Stain: Anisaldehyde dip may help visualize the epoxide.

Troubleshooting Workflow

Troubleshooting Issue Problem: Low Yield or No Reaction Check1 Check Reagents: Is NaOEt old/wet? Issue->Check1 Check2 Check Conditions: Was system anhydrous? Check1->Check2 No (Fresh) Action1 Use fresh NaOEt or switch to NaH/THF Check1->Action1 Yes (Wet) Action2 Redry solvents with molecular sieves Check2->Action2 No (Wet)

Figure 2: Diagnostic logic for common Darzens condensation failures.

Analytical Data (Expected)
  • IR Spectrum: Absence of ketone C=O stretch (1660 cm⁻¹). Presence of Ester C=O (1735-1750 cm⁻¹) and Epoxide C-O-C bands (800-900 cm⁻¹, 1250 cm⁻¹).

  • 1H NMR (

    
    ): 
    
    • Aromatic protons: Multiplet 7.1–7.5 ppm.

    • Epoxide proton: Singlet around 3.8–4.2 ppm (depending on shielding).

    • Ethyl group: Quartet (~4.1 ppm) and Triplet (~1.1 ppm).

References

  • Newman, M. S.; Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation". Organic Reactions, 5, 413. Link

  • Hunt, R. H.; Chinn, L. J.; Johnson, W. S. (1963). "Ethyl

    
    -Phenylglycidate".[8] Organic Syntheses, Coll.[9] Vol. 4, p.459. (Adapting general conditions for phenyl glycidates). Link
    
  • National Center for Biotechnology Information. (2025).[7] "PubChem Compound Summary for CID 7764, Ethyl bromoacetate". PubChem. Link

  • Ballester, M. (1955). "Mechanisms of The Darzens Condensation". Chemical Reviews, 55(2), 283–300. Link

Sources

Solvent selection for high-yield synthesis of diphenylpropanoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: APN-CHEM-082

Topic: Solvent Selection for High-Yield Synthesis of Diphenylpropanoate Esters

Abstract

The synthesis of diphenylpropanoate esters is a critical process in the development of pharmaceuticals and fine chemicals. The yield and purity of these esters are profoundly influenced by the choice of reaction solvent. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal solvent system to achieve high-yield synthesis. We explore the mechanistic dichotomy between acid-catalyzed esterification (Fischer-Speier) and SN2-type alkylation of carboxylate salts, detailing how solvent properties—specifically polarity and protic/aprotic nature—dictate reaction efficiency. This guide presents a comparative analysis of common solvents, detailed experimental protocols for both major synthetic routes, and troubleshooting insights to empower researchers in optimizing their synthetic strategies.

Introduction: The Synthetic Challenge

Diphenylpropanoate esters are prevalent structural motifs in a variety of biologically active molecules.[1] The steric hindrance imposed by the two phenyl groups at the α- or β-position presents a significant challenge for traditional esterification methods. The selection of an appropriate solvent is not merely a matter of solubility but is a critical parameter that can dramatically alter reaction kinetics, equilibrium position, and ultimately, the viability of a synthetic route. This note dissects the underlying chemical principles to guide the rational selection of solvents for two primary synthetic pathways.

Mechanistic Pathways and the Role of the Solvent

The synthesis of diphenylpropanoate esters can be approached via two fundamentally different mechanisms. The choice between them is often dictated by the availability of starting materials and the steric hindrance of the specific target ester. The solvent's role is paramount in both scenarios.

Pathway A: Fischer-Speier Esterification

This equilibrium-controlled reaction involves the direct, acid-catalyzed reaction of a carboxylic acid with an alcohol.[2]

  • Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[3]

  • Solvent's Role: In this pathway, the alcohol reactant is often used in large excess, serving as both the reagent and the solvent.[4] This high concentration shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's Principle.[5] Alternatively, a non-polar, aprotic solvent like toluene or hexane can be used to facilitate the removal of the water byproduct via azeotropic distillation with a Dean-Stark apparatus, which also drives the reaction to completion.[2][4]

Pathway B: SN2 Alkylation of a Carboxylate Salt

This pathway involves a nucleophilic substitution reaction where a diphenylpropanoate anion attacks an alkyl halide or a similar electrophile. This method is often more effective for sterically hindered substrates.[6]

  • Mechanism: The carboxylic acid is first deprotonated with a base (e.g., KOH, NaH) to form a highly nucleophilic carboxylate salt. This salt then displaces a halide from an alkyl halide in a bimolecular (SN2) fashion.

  • Solvent's Role (Critical): The solvent choice is the most critical factor for the success of an SN2 reaction.[7] The key is to maximize the nucleophilicity of the carboxylate anion.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) are ideal.[8] They possess strong dipoles that effectively solvate the cation (e.g., K⁺) but lack acidic protons, meaning they do not form strong hydrogen bonds with the carboxylate anion.[9] This leaves the anion "naked" and highly reactive, dramatically accelerating the rate of the SN2 reaction.[7][9] For instance, the esterification of hindered 2,3-diphenylpropenoic acids proceeds in excellent yields using a DMSO/KOH/alkyl halide system at room temperature.[6]

    • Polar Protic Solvents (e.g., water, methanol, ethanol) are detrimental to this reaction. Their acidic protons form a "cage" of hydrogen bonds around the carboxylate anion, stabilizing it and severely hindering its ability to act as a nucleophile.[7][9] This "caging effect" can slow the reaction rate by several orders of magnitude compared to aprotic solvents.[9]

Visualization of Synthetic Pathways

The logical flow for choosing a synthetic route and the corresponding solvent is crucial for experimental success.

cluster_start Decision Point cluster_pathwayA Pathway A: Fischer-Speier cluster_pathwayB Pathway B: SN2 Alkylation start Select Synthetic Goal: Synthesize Diphenylpropanoate Ester fischer Use Diphenylpropanoic Acid + Alcohol start->fischer Acid & Alcohol Available sn2 Use Diphenylpropanoate Salt + Alkyl Halide start->sn2 Hindered Ester or Fischer fails fischer_cond Conditions: Acid Catalyst (H₂SO₄) Heat (Reflux) fischer->fischer_cond fischer_solvent Solvent Choice fischer_cond->fischer_solvent solvent_A1 Option 1: Excess Alcohol (Solvent & Reagent) fischer_solvent->solvent_A1 Simple Alcohol solvent_A2 Option 2: Inert Solvent (Toluene) + Dean-Stark Trap fischer_solvent->solvent_A2 Water removal needed sn2_cond Conditions: Base (KOH) Room Temp or Mild Heat sn2->sn2_cond sn2_solvent Solvent Choice (Critical!) sn2_cond->sn2_solvent solvent_B1 Optimal Choice: Polar Aprotic (DMSO, DMF) sn2_solvent->solvent_B1 For High Yield solvent_B2 Avoid: Polar Protic (Methanol, Water) sn2_solvent->solvent_B2 Prevents Reaction

Figure 1: Decision workflow for selecting the synthetic pathway and solvent system.

Comparative Solvent Analysis

The selection of a solvent requires balancing physical properties with its mechanistic role. The following table summarizes key solvents and their suitability for each pathway.

SolventFormulaBoiling Point (°C)TypePathway A (Fischer) SuitabilityPathway B (SN2) SuitabilityRationale & Comments
Methanol CH₃OH65Polar ProticExcellent Poor Serves as both reagent and solvent in Fischer synthesis, driving equilibrium.[10] Hinders nucleophilicity in SN2 due to hydrogen bonding.[9]
Ethanol C₂H₅OH78Polar ProticExcellent Poor Similar to methanol; effective for preparing ethyl esters via Fischer route.[4] Cages the carboxylate anion in SN2 reactions.[11]
Toluene C₇H₈111Non-PolarGood Poor Used with a Dean-Stark trap to remove water azeotropically, driving the Fischer equilibrium.[4] Does not adequately dissolve carboxylate salts for SN2.
DMSO (CH₃)₂SO189Polar AproticNot Recommended Excellent Its high polarity and aprotic nature create highly reactive "naked" anions, ideal for SN2.[6][8] High boiling point can complicate product isolation.
DMF (CH₃)₂NC(O)H153Polar AproticNot Recommended Excellent Similar to DMSO, effectively promotes SN2 reactions.[7] Considered a substance of very high concern; greener alternatives should be considered.[12]
Acetone (CH₃)₂CO56Polar AproticNot Recommended Good A good polar aprotic solvent for SN2, though less polar than DMSO/DMF. Its low boiling point is advantageous for easy removal post-reaction.
Acetonitrile CH₃CN82Polar AproticNot Recommended Good Effective SN2 solvent that is generally easier to remove than DMSO or DMF.[9]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative diphenylpropanoate ester using both major pathways.

Protocol 1: Fischer Esterification of 2,2-Diphenylpropanoic Acid to Methyl 2,2-Diphenylpropanoate

This protocol is adapted from standard Fischer esterification procedures, such as the synthesis of methyl 2-phenylpropionate.[4][10]

reagents 1. Combine Reagents - 2,2-Diphenylpropanoic Acid - Methanol (excess) - H₂SO₄ (catalytic) reflux 2. Reflux Heat mixture to 65°C for 4-6 hours reagents->reflux workup 3. Workup - Cool & concentrate - Add Et₂O & H₂O - Separate layers reflux->workup wash 4. Neutralize & Wash - Wash organic layer with saturated NaHCO₃ - Wash with brine workup->wash dry 5. Dry & Evaporate - Dry over Na₂SO₄ - Filter & evaporate solvent wash->dry product 6. Purify Purify by distillation or chromatography dry->product

Figure 2: Experimental workflow for Fischer Esterification protocol.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2-diphenylpropanoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid), which acts as both the solvent and the esterifying agent.

  • Catalysis: While stirring, cautiously add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 2-3% of the methanol volume).

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, reduce the volume of methanol under vacuum. Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. Add water to dissolve the inorganic salts.

  • Washing: Separate the organic layer. Wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid catalyst, and finally with brine.[10]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain the pure methyl 2,2-diphenylpropanoate.

Protocol 2: SN2 Synthesis of Ethyl 2,2-Diphenylpropanoate

This protocol is based on the highly efficient alkylation of carboxylates in polar aprotic solvents.[6]

  • Salt Formation: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,2-diphenylpropanoic acid (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO).

  • Deprotonation: Add powdered potassium hydroxide (KOH) (1.1 eq) portion-wise while stirring. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the potassium carboxylate salt.

  • Alkylation: Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the suspension.

  • Reaction: Stir the reaction at room temperature for 12-24 hours or with gentle heating (40-50°C) to accelerate the reaction. Monitor progress by TLC.

  • Quenching and Extraction: Pour the reaction mixture into a large volume of cold water and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash thoroughly with water to remove the DMSO, followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2,2-diphenylpropanoate.

Conclusion and Best Practices

The optimal solvent for the synthesis of diphenylpropanoate esters is entirely dependent on the chosen mechanistic pathway.

  • For Fischer-Speier esterification , using the alcohol reactant as the solvent is a robust, high-yield strategy for simple, unhindered alcohols. For more complex cases, toluene with a Dean-Stark trap is effective.

  • For SN2 alkylation , particularly with sterically demanding substrates, the use of a polar aprotic solvent is mandatory . DMSO and DMF provide the highest reaction rates and yields due to their ability to generate highly reactive, "naked" carboxylate nucleophiles.[6][9]

Researchers should select the synthetic route based on substrate availability and steric factors, and then apply the principles outlined in this guide to select a solvent system that maximizes reaction efficiency and yield.

References

  • Jakab, S. A., & Szász, Á. (2010). Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers. National Institutes of Health. Available at: [Link]

  • Báez, A., et al. (2021). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Available at: [Link]

  • Kiuchi, F., et al. (1999). Synthesis of 2,2-Diphenylpropionate Derivatives and Their Effects on Larval Growth of the Silkworm. Journal of Pesticide Science. Available at: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Available at: [Link]

  • PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). PSIBERG. Available at: [Link]

  • Hauser, C. R., & Chambers, W. J. (1956). α,β-DIPHENYLPROPIONIC ACID. Organic Syntheses. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. PrepChem.com. Available at: [Link]

  • Oreate AI. (2026). Aprotic vs. Protic Solvents: Understanding Their Role in Phosphoryl Transfer. Oreate AI. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Oreate AI. (2026). Aprotic vs. Protic Solvents: Understanding Their Role in Phosphoryl Transfer. Oreate AI. Available at: [Link]

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering. Available at: [Link]

  • Riechert, O., et al. (2015). Solvent effects on esterification equilibria. Chemical Engineering Science. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-methyl-2-phenylpropionate. PrepChem.com. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 3, 3- diphenyl propanol. Google Patents.
  • American Chemical Society. (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. ACS Green Chemistry Institute. Available at: [Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. Available at: [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Queen's University. (n.d.). Experiment 10: Fischer Esterification. Queen's University Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Jordan, A., et al. (2018). A Solvent-Reagent Selection Guide for the Formation of Thioesters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

  • Ibragimov, A. G., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. Available at: [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]

  • da Silva, M. S., et al. (2014). Synthesis of natural phenylpropanoid esters via conventional chemical reactions. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

Sources

Crystallization techniques for isolating pure beta-hydroxy esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRYST-2026-BHE Topic: Advanced Crystallization Strategies for


-Hydroxy Esters
Date:  February 15, 2026
Author:  Senior Application Scientist, Process Development Group

Abstract


-hydroxy esters serve as critical chiral building blocks in the synthesis of statins (e.g., Atorvastatin, Rosuvastatin), antibiotics, and pheromones.[1] However, their isolation is notoriously difficult due to low melting points, high rotational freedom, and a propensity to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This guide details thermodynamic strategies to bypass the oiling-out boundary, utilizing Hansen Solubility Parameters (HSP) for solvent selection and derivatization protocols for persistent oils.

Strategic Framework: The Thermodynamics of "Oiling Out"

The primary failure mode in crystallizing


-hydroxy esters is not a lack of purity, but the formation of a stable oil phase. This occurs when the crystallization temperature (

) is lower than the liquid-liquid demixing temperature (

).

The Scientist’s Directive: You must engineer the system such that the solubility curve intersects the supersaturation limit above the LLPS boundary.

Decision Matrix: The Crystallizability Assessment

Before attempting bulk isolation, subject the crude material to this logic flow to determine the viable pathway.

G Start Crude u03b2-Hydroxy Ester DSC DSC Analysis (Cool/Heat Cycle) Start->DSC CheckMP Melting Point > 30u00b0C? DSC->CheckMP Direct Pathway A: Direct Crystallization CheckMP->Direct Yes Deriv Pathway B: Derivatization CheckMP->Deriv No (Oil/Gel) SolventSelect Hansen Parameter Screening Direct->SolventSelect DNB Form 3,5-Dinitrobenzoate (High Crystallinity) Deriv->DNB Preserve Ester Hydrolysis Hydrolysis to Acid (Salt Formation) Deriv->Hydrolysis Sacrifice Ester Seed Seeding @ Metastable Zone SolventSelect->Seed

Caption: Workflow for selecting between direct crystallization and derivatization based on thermal properties.

Core Protocol A: Direct Crystallization (Anti-Solvent)

Target Compound: Ethyl 4-chloro-3-hydroxybutyrate (CHBE) or similar statin intermediates.[1] Challenge: The compound is amphiphilic. It has a polar head (


, 

) and a non-polar tail. Standard non-polar solvents (Hexane) cause oiling out; polar solvents (Methanol) cause high solubility losses.
Solvent Selection via Hansen Solubility Parameters (HSP)

To avoid oiling out, the solvent mixture must balance the Hydrogen Bonding (


) and Polar (

) forces.
Component

(Dispersion)

(Polar)

(H-Bond)
Role

-Hydroxy Ester (Est.)
16.57.012.5Solute
Toluene 18.01.42.0Solvent (Tail match)
Ethyl Acetate 15.85.37.2Solvent (Head match)
Heptane 15.30.00.0Anti-Solvent

Recommendation: Use Toluene/Heptane or Ethyl Acetate/Heptane . Toluene provides


-interaction stability which often suppresses oiling out better than simple esters.
Experimental Protocol
  • Dissolution: Dissolve 10.0 g of crude

    
    -hydroxy ester in 30 mL of Toluene at 45°C. Ensure complete dissolution.
    
  • Polishing Filtration: Filter hot (0.45

    
    m PTFE) to remove dust (heterogeneous nucleation sites).
    
  • Metastable Zone Entry: Cool slowly to 30°C (approx. 5°C above expected oiling out).

  • Seeding (CRITICAL): Add 0.5 wt% pure seed crystals.

    • Note: If seeds are unavailable, generate them by taking 1 mL of solution, freezing it in liquid nitrogen, and scratching the glass upon thawing.

  • Aging: Hold at 30°C for 2 hours. Do not cool further until a visible seed bed is established.

  • Anti-Solvent Addition: Drip Heptane (60 mL) over 4 hours.

    • Rate: 0.25 mL/min. Rapid addition triggers local high supersaturation

      
       oil droplets.
      
  • Cooling Ramp: Cool to 0°C at 5°C/hour.

  • Isolation: Filter immediately. Wash with cold Heptane.

Self-Validating Check:

  • Pass: White/off-white distinct crystals.

  • Fail: Sticky gum or two liquid layers. Correction: Re-heat, add 10% more Toluene, and repeat seeding at a higher temperature.

Core Protocol B: Derivatization-Assisted Isolation

When the


-hydroxy ester is a persistent oil (common with short-chain alkyl groups), direct crystallization is thermodynamically impossible at standard pressures. We must increase the molecular weight and symmetry.

The "Search and Destroy" Method: We derivatize the hydroxyl group with 3,5-dinitrobenzoyl chloride . The resulting


-

stacking interactions from the nitro-aromatic rings drive strong crystal packing.
Reaction Scheme


Experimental Protocol
  • Reaction: In a flask, combine crude ester (10 mmol) with dry DCM (50 mL) and Pyridine (12 mmol).

  • Addition: Add 3,5-dinitrobenzoyl chloride (11 mmol) portion-wise at 0°C.

  • Workup: Stir at RT for 2 hours. Wash with 1M HCl (to remove pyridine) and

    
    .
    
  • Solvent Swap: Evaporate DCM. The residue will likely solidify or be a very thick oil.

  • Crystallization: Recrystallize from Ethanol/Water (9:1) .

    • Heat to reflux.

    • Add water until slightly turbid.

    • Cool to RT.

  • Hydrolysis (Recovery): The pure ester can be recovered by mild hydrolysis (

    
    /MeOH), though often the derivative is the stored form for stability.
    

Process Analytical Technology (PAT) Integration

For scalable drug development, "eyeballing" turbidity is insufficient.

PAT Reactor Crystallizer FBRM FBRM Probe (Chord Length) Reactor->FBRM In-situ Data PVM PVM Camera (Morphology) Reactor->PVM Visual Check Control Control System (Cooling/Dosing) FBRM->Control Detect Nucleation Control->Reactor Adjust Cooling Rate

Caption: Feedback loop using FBRM (Focused Beam Reflectance Measurement) to detect the onset of oiling out vs. crystallization.

  • Signal Interpretation: If FBRM shows a sudden spike in "fine" counts (<10

    
    m) without a corresponding drop in solute concentration, you have likely formed an emulsion (oil), not crystals. Action:  Heat immediately to redissolve.
    

References

  • Statin Intermediate Synthesis

    • Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermedi
    • [Link]

  • Crystallization of Rosuvastatin Intermediates

    • Crystallization method of rosuvastatin calcium intermediate.[2] (Google Patents, CN104529909A).

  • Derivatization Strategies

    • Access to Optically Pure -Hydroxy Esters via Non-Enzymatic Kinetic Resolution. (MDPI Molecules).
    • [Link]

  • Hansen Solubility Parameters

    • Hansen Solubility Parameters: A User's Handbook. (CRC Press / Hansen-Solubility).
    • [Link]

  • General Pharmaceutical Crystallization

    • Crystallization in Pharmaceutical Manufacturing.[3][4] (Longdom Publishing).

    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature Controls for Exothermic Reformatsky Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of this powerful carbon-carbon bond-forming reaction. Here, you will find scientifically grounded advice to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in a Reformatsky reaction?

The Reformatsky reaction involves the formation of an organozinc reagent, which then adds to a carbonyl compound.[1][2][3] The initial step, the oxidative addition of zinc to an α-haloester, is often exothermic, meaning it releases heat.[4] Without proper temperature control, this exotherm can lead to a rapid increase in the reaction rate, potentially causing a thermal runaway.[4] This can result in the formation of undesirable byproducts, reduced yields, and in some cases, a hazardous situation in the lab.[4][5] Precise temperature control ensures the reaction proceeds at a manageable rate, maximizing the yield of the desired β-hydroxy ester and ensuring the safety of the experiment.[6]

Q2: What are the primary side reactions that occur due to poor temperature control?

Elevated temperatures can promote several side reactions. One of the most common is the self-condensation of the α-haloester, leading to the formation of dimers or polymers. Additionally, the organozinc reagent can react with another molecule of the α-haloester instead of the intended aldehyde or ketone. High temperatures can also favor elimination reactions, leading to the formation of α,β-unsaturated esters, especially during the workup phase.

Q3: My reaction is sluggish and won't initiate. Is this related to temperature?

While the reaction is exothermic, initiation can sometimes be slow, particularly if the zinc surface is not sufficiently activated.[7] In such cases, gentle heating may be required to start the reaction. However, it is crucial to have a cooling bath ready to manage the exotherm once the reaction begins. A common mistake is to overheat the mixture, which can lead to a sudden and uncontrollable surge in the reaction rate.

Q4: Can I run the Reformatsky reaction at room temperature?

While some variations of the Reformatsky reaction can be performed at room temperature, it is generally not recommended, especially for larger-scale reactions.[8] The exothermic nature of the reaction makes it difficult to control without external cooling.[4] Running the reaction at lower temperatures provides a larger buffer to absorb the heat generated and allows for more precise control over the reaction rate.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during exothermic Reformatsky reactions.

Problem Probable Cause (Temperature-Related) Recommended Solution & Explanation
Reaction fails to initiate Insufficient initial energy to overcome the activation barrier, often due to a passive zinc oxide layer.[7]Solution: Gentle warming of the reaction mixture (e.g., to 40-50°C) with a water bath can help initiate the reaction. Causality: This provides the necessary activation energy to start the oxidative addition of zinc. Be prepared to cool the reaction immediately once it starts.
Sudden, uncontrollable exotherm (thermal runaway) The rate of heat generation exceeds the rate of heat removal.[4] This can be due to adding the α-haloester too quickly or insufficient cooling.Solution: 1. Slow Addition: Add the α-haloester dropwise to a mixture of the carbonyl compound and activated zinc. This allows the heat to dissipate as it is generated. 2. Efficient Cooling: Use a cooling bath (e.g., ice-water or dry ice/acetone) to maintain a consistent, low temperature. Causality: Slow addition and efficient cooling ensure the reaction rate remains under control.
Low yield of β-hydroxy ester High reaction temperatures favoring side reactions such as self-condensation of the ester or elimination.Solution: Maintain a low and stable reaction temperature (e.g., 0-10°C) throughout the addition of the α-haloester. Causality: Lower temperatures disfavor the kinetics of competing side reactions, thus favoring the desired reaction pathway.
Formation of α,β-unsaturated ester as the major product Dehydration of the β-hydroxy ester product, which is often acid-catalyzed and accelerated by heat.Solution: 1. Low-Temperature Workup: Perform the acidic workup at a low temperature (e.g., 0°C). 2. Mild Acid: Use a milder acid for the workup (e.g., saturated aqueous ammonium chloride) instead of strong mineral acids. Causality: Low temperatures and milder acidic conditions reduce the rate of the elimination reaction.

Experimental Protocols

Protocol 1: Controlled Initiation and Maintenance of an Exothermic Reformatsky Reaction

This protocol outlines a step-by-step method for safely initiating and controlling a typical Reformatsky reaction.

Materials:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Aldehyde or ketone

  • α-bromoester

  • Activated zinc dust

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Cooling bath (e.g., ice-water)

  • Heating mantle or water bath

Procedure:

  • Preparation: Under a nitrogen atmosphere, add the activated zinc dust and the aldehyde or ketone to the reaction flask containing the anhydrous solvent.

  • Initial Cooling: Cool the mixture to 0-5°C using an ice-water bath.

  • Slow Addition: Dissolve the α-bromoester in the anhydrous solvent and add it to the dropping funnel. Add the α-bromoester solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Monitoring the Exotherm: Continuously monitor the internal temperature. If the temperature begins to rise rapidly, slow down or temporarily stop the addition of the α-bromoester.

  • Post-Addition Stirring: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Controlled Workup: Cool the reaction mixture to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Protocol 2: Zinc Activation

A prerequisite for a successful Reformatsky reaction is the activation of the zinc metal to remove the passivating zinc oxide layer.[7]

Method A: Iodine Activation

  • Place the zinc dust in a dry flask under a nitrogen atmosphere.

  • Add a few crystals of iodine.

  • Gently heat the flask until the purple color of the iodine disappears.

  • Cool the activated zinc to room temperature before use.

Method B: Acid Wash

  • Wash the zinc dust with dilute hydrochloric acid for a few minutes.

  • Filter the zinc and wash it sequentially with water, ethanol, and diethyl ether.

  • Dry the activated zinc under a vacuum.

Visualizing the Process

Diagram 1: Reformatsky Reaction Mechanism

Reformatsky_Mechanism A α-Haloester + Zn B Oxidative Addition A->B Exothermic Step C Reformatsky Reagent (Organozinc Enolate) B->C E Nucleophilic Addition C->E D Aldehyde or Ketone D->E F Zinc Alkoxide Intermediate E->F G Acidic Workup F->G H β-Hydroxy Ester G->H

Caption: The key steps of the Reformatsky reaction mechanism.

Diagram 2: Troubleshooting Flowchart for Temperature Control

Troubleshooting_Flowchart Start Reaction Start Problem Temperature Control Issue? Start->Problem No_Initiation No Reaction Initiation Problem->No_Initiation Yes Runaway Thermal Runaway Problem->Runaway Yes Low_Yield Low Yield Problem->Low_Yield Yes End Optimized Reaction Problem->End No Solution_Initiation Gentle Warming & Check Zn Activation No_Initiation->Solution_Initiation Solution_Runaway Slow Reagent Addition & Improve Cooling Runaway->Solution_Runaway Solution_Low_Yield Maintain Lower Temp. & Controlled Workup Low_Yield->Solution_Low_Yield Solution_Initiation->End Solution_Runaway->End Solution_Low_Yield->End

Caption: A logical guide to troubleshooting temperature-related issues.

References

Sources

Technical Support Center: Purification of Crude Ethyl 3-hydroxy-3,3-diphenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Ethyl 3-hydroxy-3,3-diphenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable β-hydroxy ester. The following troubleshooting guides and FAQs are structured to address specific experimental issues, explaining the causality behind each procedural choice to ensure a robust and reproducible purification strategy.

Purification Strategy Overview

The primary synthetic route to Ethyl 3-hydroxy-3,3-diphenylpropanoate is the Reformatsky reaction, which involves the reaction of ethyl bromoacetate with benzophenone in the presence of zinc.[1][2] The crude product from this synthesis is often contaminated with unreacted starting materials, byproducts, and residual solvents. A successful purification strategy is therefore critical to obtaining the desired product in high purity.

This guide will focus on the two most effective purification techniques for this compound: recrystallization and column chromatography . The choice between these methods will depend on the nature and quantity of the impurities present.

Purification_Workflow Crude_Product Crude Ethyl 3-hydroxy-3,3-diphenylpropanoate Initial_Analysis Initial Purity Assessment (TLC, ¹H NMR) Crude_Product->Initial_Analysis High_Purity High Purity (>90%)? Initial_Analysis->High_Purity Low_Purity Low Purity (<90%)? Initial_Analysis->Low_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chromatography Column Chromatography High_Purity->Column_Chromatography No (significant impurities) Low_Purity->Column_Chromatography Yes Workup Aqueous Workup (if necessary) Low_Purity->Workup Consider pre-purification Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product Workup->Column_Chromatography

Caption: Initial analysis of the crude product guides the choice of purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Workup & Impurity Removal

Q1: My crude ¹H NMR spectrum shows a significant amount of unreacted benzaldehyde. How can I remove it before proceeding with further purification?

A1: Unreacted benzaldehyde is a common impurity. A sodium bisulfite wash is a highly effective method for its removal.[3]

  • Mechanism: Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated from the organic layer containing your desired product.[4]

  • Protocol: Sodium Bisulfite Wash

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 2-3 minutes.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q2: I've noticed an acidic impurity in my crude product, likely benzoic acid from the oxidation of benzaldehyde. What is the best way to remove it?

A2: An acidic wash with a mild base is the standard procedure for removing benzoic acid.[3][5]

  • Mechanism: Benzoic acid is deprotonated by the base to form its water-soluble carboxylate salt (sodium benzoate), which is extracted into the aqueous phase.

  • Protocol: Basic Aqueous Wash

    • Dissolve the crude product in an organic solvent as described above.

    • Wash the organic solution with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • You may observe gas evolution (CO₂) if a significant amount of acid is present. Continue to wash until gas evolution ceases.

    • Separate the aqueous layer.

    • Wash the organic layer with water and brine, then dry and concentrate.

Recrystallization

Q3: My crude product is a solid with relatively high purity. What is a good starting point for a recrystallization solvent system?

A3: For β-hydroxy esters, a two-solvent system often provides the best results. A good starting point is a mixture of a solvent in which the compound is soluble and a "non-solvent" in which it is poorly soluble.[1][6]

Solvent System Comments
Ethanol/Water A common choice for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudiness persists.
Ethyl Acetate/Hexane An excellent system for a wide range of polarities. Dissolve in a minimum of hot ethyl acetate and add hexane until the solution becomes turbid.[1]
Acetone/Hexane Similar to ethyl acetate/hexane, this can be a very effective combination.[6]
Toluene/Hexane Useful if aromatic interactions are important for solubility. Dissolve in hot toluene and add hexane as the anti-solvent.[1]
  • Detailed Recrystallization Protocol:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) to just dissolve the solid.

    • While the solution is hot, slowly add the "non-solvent" (e.g., hexane) until the solution becomes slightly cloudy.

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum.

Q4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:

  • Increase the amount of the "good" solvent: The solution may be too saturated. Add more of the solvent in which the compound is more soluble.

  • Use a lower boiling point solvent system: A high boiling point may be preventing crystallization.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. This can provide a surface for nucleation.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Column Chromatography

Q5: My crude product is an oil or a highly impure solid. How do I set up a silica gel column for purification?

A5: Silica gel column chromatography is an excellent method for separating compounds based on polarity.[7] For Ethyl 3-hydroxy-3,3-diphenylpropanoate, a moderately polar compound, a solvent system of ethyl acetate in hexane is a standard choice.[8][9]

  • Determining the Eluent System:

    • First, perform Thin Layer Chromatography (TLC) to find the optimal solvent mixture.

    • Spot your crude mixture on a TLC plate and develop it in various ratios of ethyl acetate/hexane (e.g., 10:90, 20:80, 30:70).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing and Running Protocol:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

    • Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the column.

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis to find eluent (e.g., 20% EtOAc/Hexane) Slurry 2. Prepare silica slurry in eluent TLC->Slurry Pack 3. Pack column Slurry->Pack Load 4. Load crude sample Pack->Load Elute 5. Elute with solvent system Load->Elute Collect 6. Collect fractions Elute->Collect Monitor 7. Monitor fractions by TLC Collect->Monitor Combine 8. Combine pure fractions Monitor->Combine Evaporate 9. Evaporate solvent Combine->Evaporate

Caption: Step-by-step workflow for column chromatography purification.

Identifying and Removing Byproducts

Q6: My ¹H NMR shows a pair of doublets around 6.4 and 7.7 ppm, which I suspect is the dehydrated byproduct, ethyl cinnamate. How can I confirm this and remove it?

A6: Your suspicion is likely correct. The vinyl protons of ethyl cinnamate typically appear as two doublets with a large coupling constant (J ≈ 16 Hz for the E-isomer).[10][11]

  • ¹H NMR of Ethyl Cinnamate (typical shifts in CDCl₃):

    • ~7.7 ppm (d, 1H, J ≈ 16 Hz): Proton on the carbon β to the carbonyl.

    • ~6.4 ppm (d, 1H, J ≈ 16 Hz): Proton on the carbon α to the carbonyl.

    • 7.3-7.5 ppm (m, 5H): Aromatic protons.

    • 4.25 ppm (q, 2H): -OCH₂CH₃

    • 1.33 ppm (t, 3H): -OCH₂CH₃

  • Removal Strategy: Ethyl cinnamate is significantly less polar than your desired β-hydroxy ester. Therefore, it will elute much faster from a silica gel column. Using the column chromatography protocol described in A5, the ethyl cinnamate will be in the earlier fractions, well-separated from your product.

Q7: Can I prevent the formation of the dehydrated byproduct?

A7: Yes, the dehydration of β-hydroxy esters is often catalyzed by acid or base.[12][13][14] To minimize its formation:

  • Neutral Workup: Ensure your workup conditions are neutral. Avoid strong acids or bases.

  • Avoid Excessive Heat: Prolonged heating can promote elimination.

  • Prompt Purification: Purify the crude product soon after the reaction is complete.

References

  • The Royal Society of Chemistry. (n.d.). Table of Contents. The Royal Society of Chemistry.
  • SpectraBase. (n.d.). Ethyl cinnamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • SpectraBase. (n.d.). Ethyl cinnamate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Reddit. (2016). How do I determine E or Z ethyl cinnamate from a H NMR?. r/chemhelp. [Link]

  • University of Alberta. (n.d.). Column chromatography. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mitic, A., Skov, T., & Gernaey, K. V. (n.d.). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Mitic, A., Skov, T., & Gernaey, K. V. (2014). Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. Chemical and Biochemical Engineering Quarterly, 28(3), 355-363.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • PubChem. (n.d.). Ethyl 3,3-diphenylpropanoate. National Center for Biotechnology Information. [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Supreme Science. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Procedure for the Diastereoselective Dehydration of β-Hydroxy Carbonyl Compounds by CeCl3·7H2O/NaI System. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • Unknown. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid. [Link]

  • Chem Help ASAP. (2019, November 6). dehydration of aldol reaction products [Video]. YouTube. [Link]

  • Minter, D. E., Winslow, C. D., Watson, W. H., & Bodige, S. (2006). Structure elucidation of an unexpected product from dehydration of a beta-hydroxyketone. Magnetic resonance in chemistry : MRC, 44(10), 969–971. [Link]

  • Eureka. (n.d.).

Sources

The 3,3-Diphenyl Blockade: A Technical Guide to Steric Management

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic: Why Standard Methods Fail

Welcome to the support center. If you are reading this, you are likely staring at a TLC plate where your starting material—a 3,3-diphenyl ester—remains stubbornly unchanged despite refluxing in NaOH/MeOH.

The Root Cause: The 3,3-diphenyl motif creates a "neopentyl-like" steric environment, but with significantly higher occlusion. The two phenyl rings act as rigid, planar shields. In a standard saponification (


 mechanism), the hydroxide ion must attack the carbonyl carbon at a 

angle (Bürgi-Dunitz trajectory).

In 3,3-diphenyl systems, the phenyl rings rotate to minimize their own steric clash, effectively "gearing" themselves into a position that blocks this trajectory. The transition state required to form the tetrahedral intermediate is energetically inaccessible under standard thermal conditions.

The Solution Strategy: To overcome this, we must switch mechanisms. We stop trying to attack the crowded carbonyl carbon and instead attack the unhindered alkyl group (cleavage of the O-C bond) or use "hyper-nucleophiles" that can penetrate the steric shield.

Troubleshooting Protocols: Hydrolysis & Cleavage
Method A: The "Sniper" Approach (TMSI-Mediated Cleavage)

Best for: Substrates sensitive to strong base; Methyl/Ethyl esters.

Mechanism: Trimethylsilyl iodide (TMSI) does not attack the hindered carbonyl carbon. Instead, the silicon activates the carbonyl oxygen (Lewis acid), and the iodide ion attacks the alkyl group of the ester via an


 mechanism. Since the alkyl group (e.g., methyl) is unhindered, the steric bulk of the diphenyl group is irrelevant.

Protocol (In-Situ Generation):

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Dissolve your ester (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Reagents: Add Sodium Iodide (NaI, 1.5 equiv) followed by Trimethylsilyl Chloride (TMSCl, 1.5 equiv).

    • Note: This generates TMSI in situ, which is cheaper and cleaner than using neat TMSI.

  • Reaction: Stir at reflux (

    
    C) for 4–12 hours.
    
    • Visual Cue: The solution will turn yellow/orange due to trace iodine.

  • Quench: Cool to RT. Add water (hydrolyzes the intermediate silyl ester) and dilute with sodium thiosulfate (to remove iodine color).

  • Workup: Extract with EtOAc. The product is the free carboxylic acid.

Why it works: You are breaking the O-Alkyl bond, not the C-Carbonyl bond.

Method B: The "Sledgehammer" Approach (KOTMS)

Best for: Acid-sensitive substrates; Sterically massive esters (t-Butyl).

Mechanism: Potassium Trimethylsilanolate (KOTMS) acts as an anhydrous source of hydroxide.[1] Unlike KOH, it is soluble in organic solvents (THF/Toluene). It attacks the carbonyl to form a silyl ester, which hydrolyzes on workup.

Protocol:

  • Reagent: Use commercially available KOTMS (solid).

  • Solvent: Dissolve ester in anhydrous THF (0.5 M).

  • Addition: Add KOTMS (2.0–3.0 equiv).

  • Conditions: Stir at

    
    C.
    
    • Troubleshooting: If no reaction after 6 hours, add 18-crown-6 (1.0 equiv) to complex the potassium and increase the naked nucleophilicity of the silanolate anion.

  • Workup: Acidify with 1M HCl to cleave the silyl ester and precipitate the acid.

Troubleshooting Protocols: Synthesis (Esterification)

Creating these esters is as difficult as breaking them. Standard Fischer esterification will fail.

Method C: The Yamaguchi Protocol (Intermolecular Adaptation)

Best for: Coupling 3,3-diphenyl acetic acids with complex alcohols.

Mechanism: This method converts the hindered acid into a mixed anhydride using 2,4,6-trichlorobenzoyl chloride.[2][3] DMAP then attacks the mixed anhydride to form a highly reactive


-acylpyridinium species. DMAP is small enough to penetrate the steric shield and is a "hyper-leaving group" for the incoming alcohol.

Protocol:

  • Activation: Dissolve 3,3-diphenyl acid (1.0 equiv) and Triethylamine (1.2 equiv) in Toluene.

  • Reagent: Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 1.1 equiv). Stir 1h at RT.

  • Addition: Add the alcohol (1.0–1.5 equiv) and DMAP (2.0 equiv).

    • Critical Step: DMAP must be super-stoichiometric to drive the equilibrium.

  • Reaction: Reflux for 3–6 hours.

  • Purification: Wash with citric acid to remove DMAP/TEA, then bicarbonate to remove trichlorobenzoic acid byproducts.

Comparative Data Analysis

Table 1: Reaction Performance on Methyl 3,3-Diphenylpropionate

MethodReagentsMechanismYieldReaction TimeNotes
Standard NaOH / MeOH /


< 5%48h (Reflux)Mostly recovered SM.
TMSI (In Situ) TMSCl / NaI / MeCN

(Alkyl)
92% 6h (Reflux)Clean conversion; mild workup.
KOTMS KOTMS / THFNucleophilic Attack85%12h (

C)
Requires anhydrous conditions.
Acid Hydrolysis

/

/ AcOH

40%72h (Reflux)Significant decomposition observed.
Decision Logic (Visualization)

The following diagram outlines the logical flow for selecting the correct protocol based on your specific substrate constraints.

StericGuide Start START: 3,3-Diphenyl Ester Issue Goal What is your goal? Start->Goal Hydrolysis Cleave Ester (Hydrolysis) Goal->Hydrolysis Breaking Synthesis Form Ester (Coupling) Goal->Synthesis Making AcidSens Is the molecule Acid Sensitive? Hydrolysis->AcidSens BaseSens Is the molecule Base Sensitive? AcidSens->BaseSens No MethodKOTMS PROTOCOL B: KOTMS (Anhydrous Nucleophile) AcidSens->MethodKOTMS Yes (Avoid Acid) MethodTMSI PROTOCOL A: TMSI Cleavage (Attacks Alkyl Group) BaseSens->MethodTMSI Yes (Avoid Base) BaseSens->MethodKOTMS No (Both OK) Yamaguchi PROTOCOL C: Yamaguchi Coupling (Mixed Anhydride) Synthesis->Yamaguchi Hindered Alcohol or Acid Steglich Steglich Esterification (DCC/DMAP) Synthesis->Steglich Standard Alcohol

Figure 1: Decision Matrix for Steric Management. Selects reagents based on substrate sensitivity and reaction direction.

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Hydroxide (LiOH) instead of NaOH? A: While LiOH is generally better for hindered esters due to the "coordination effect" of the lithium cation, it often fails with 3,3-diphenyl systems. The steric wall is simply too thick. If you must use aqueous base, try adding 30-50% DMSO to the solvent mixture to strip the hydration shell off the hydroxide, making it more reactive.

Q: My TMSI reaction turned black. Is my product ruined? A: No. The dark color is free iodine (


), a byproduct of the reaction or oxidation. It looks alarming but is harmless to most carboxylic acids. The sodium thiosulfate wash in the protocol is specifically designed to reduce 

back to iodide, clearing the color.

Q: I need to remove the ester entirely (Decarboxylation). How do I do that? A: If your goal is to remove the carbon entirely, hydrolysis followed by thermal decarboxylation is difficult. Consider the Barton Decarboxylation . Convert the acid to a thiohydroxamate ester (Barton ester) and treat with a radical source (tributyltin hydride or a silane).[4][5] This proceeds via a radical mechanism that is largely insensitive to steric hindrance.

References
  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969.

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831–5834.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Olah, G. A., Narang, S. C., Gupta, B. G., & Malhotra, R. (1979). Synthetic methods and reactions.[2][4][5][6][7][8][9][10][11][12][13] 62. Transformations with chlorotrimethylsilane/sodium iodide reagent. The Journal of Organic Chemistry, 44(8), 1247–1251.

Sources

Controlling moisture sensitivity in Ethyl 3-hydroxy-3,3-diphenylpropanoate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Moisture Sensitivity & Process Stability

Introduction: The "Hidden" Moisture Trap

You are likely employing the Reformatsky Reaction to synthesize Ethyl 3-hydroxy-3,3-diphenylpropanoate from Benzophenone and Ethyl bromoacetate.

While most researchers focus on excluding atmospheric moisture to protect the organozinc intermediate, the 3,3-diphenyl system introduces a secondary, often overlooked moisture-related failure mode: Acid-Catalyzed Dehydration .

Because your target molecule contains a tertiary alcohol flanked by two phenyl groups, it is electronically predisposed to eliminate water (dehydrate) to form the conjugated alkene (Ethyl 3,3-diphenylacrylate ). This guide addresses both the pre-reaction moisture control (to ensure initiation) and post-reaction pH control (to prevent product degradation).

Module 1: Reagent Integrity & The "Dry" Chain

Issue: "My reaction fails to initiate, or the zinc clumps immediately." Root Cause: The Reformatsky reagent (


) is destroyed by water faster than it reacts with Benzophenone.
Solvent Specifications

The reaction requires a solvent that dissolves the organozinc intermediate but coordinates to Zinc to stabilize it.

ParameterSpecificationWhy it matters?
Solvent Choice THF (Anhydrous) Ether is traditional, but THF's higher boiling point and coordination ability stabilize the bulky diphenyl intermediate.
Water Content < 50 ppm Water protonates the Zinc enolate, yielding Ethyl Acetate (useless byproduct) and Zinc salts.
Distillation Na/Benzophenone Standard drying. If using molecular sieves, use 3Å (activated) for 24h min.
Zinc Activation Protocol (The "Knochel" Standard)

Unactivated Zinc has a surface oxide layer (


) that is impermeable to Ethyl bromoacetate. You must strip this chemically in situ.

Protocol:

  • Suspend Zinc dust (1.5 - 2.0 equiv) in dry THF.

  • The Activator: Add Trimethylsilyl Chloride (TMSCl) (0.05 equiv).

    • Mechanism:[1][2][3][4][5][6][7][8] TMSCl reacts with ZnO to form soluble TMS-ethers and ZnCl₂, exposing fresh Zn(0) lattice sites.

  • Stir at RT for 15 minutes.

  • Verification: The suspension should change from dull grey to a slightly brighter, more metallic suspension.

Critical Note: Avoid Iodine (


) activation if possible. While traditional, 

can act as a Lewis acid later, promoting the dehydration side-reaction of your specific tertiary alcohol product.

Module 2: Reaction Execution & Initiation

Issue: "I added reagents, but there is no exotherm." Diagnosis: The "Induction Period" is stalling.

The Initiation Trick

Do NOT add all reagents at once. The formation of the Reformatsky reagent is exothermic.[9] If it initiates late with all reagents present, you risk a thermal runaway.

Step-by-Step Procedure:

  • Heat the activated Zn/THF suspension to a gentle reflux (

    
    ).
    
  • Remove heat source.[10]

  • Add 10% of your Ethyl bromoacetate/Benzophenone mixture.

  • Watch for Cloudiness: Within 2-5 minutes, the solution should turn cloudy/milky (formation of Zinc enolate) and solvent should boil spontaneously.

  • Troubleshooting: If no boil occurs after 5 mins, add another 0.02 equiv of TMSCl .

  • Once reflux stabilizes, add the remaining mixture dropwise to maintain gentle reflux without external heating.

Module 3: Workup - The Danger Zone

Issue: "NMR shows a double bond signal (Alkene) instead of my Alcohol." Root Cause: The 3,3-diphenyl tertiary alcohol is extremely sensitive to acid. Standard 1M HCl workups often dehydrate the product to Ethyl 3,3-diphenylacrylate .

The "Cold Buffer" Quench

You must hydrolyze the Zinc alkoxide without protonating the alcohol group to the point of elimination.

Protocol:

  • Cool the reaction mixture to

    
      (Ice bath).
    
  • Do NOT use HCl.

  • Add Saturated Ammonium Chloride (

    
    )  solution slowly.
    
    • Why?

      
       is mildly acidic (pH ~5-6), sufficient to break the O-Zn bond but insufficient to catalyze dehydration of the benzylic alcohol.
      
  • Extraction: Extract immediately with cold Ethyl Acetate.

  • Wash: Wash organic layer with Sodium Bicarbonate (

    
    )  to ensure neutral pH before concentration.
    

Visualizing the Process Logic

Diagram 1: Reaction Pathway & Failure Modes

This diagram illustrates the successful route versus the two moisture-dependent failure modes (Hydrolysis vs. Dehydration).

Reformatsky_Pathway Reagents Ethyl Bromoacetate + Benzophenone + Zn (Activated) Zn_Enolate Reformatsky Reagent (Zinc Enolate) Reagents->Zn_Enolate THF, Reflux Intermediate Zinc Alkoxide Intermediate Zn_Enolate->Intermediate Addition to Benzophenone Fail_Wet FAILURE 1: Ethyl Acetate (Protonation by Water) Zn_Enolate->Fail_Wet Moisture (H2O) Present Target TARGET PRODUCT: Ethyl 3-hydroxy-3,3- diphenylpropanoate Intermediate->Target Cold NH4Cl Quench Fail_Acid FAILURE 2: Ethyl 3,3-diphenylacrylate (Acid Dehydration) Intermediate->Fail_Acid Hot/Strong Acid Quench Target->Fail_Acid Storage in Acidic Media

Caption: Figure 1. The Critical Path. Note that moisture destroys the intermediate (Failure 1), while acidity destroys the final product (Failure 2).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is Reaction Initiating? (Exotherm/Cloudiness) Start->Q1 NoInit NO Q1->NoInit YesInit YES Q1->YesInit CheckZn Check Zinc Surface NoInit->CheckZn Action1 Add TMSCl (0.05 eq) Check Solvent Dryness CheckZn->Action1 Q2 Is Yield Low? YesInit->Q2 CheckByproduct Check NMR for Alkene Signals (6.5 ppm) Q2->CheckByproduct Dehydration Alkene Present: Acid Dehydration CheckByproduct->Dehydration Double Bond Seen Hydrolysis Starting Material Recovered: Reagent Hydrolysis CheckByproduct->Hydrolysis Benzophenone Only Action2 Switch to NH4Cl Quench Keep Temp < 5°C Dehydration->Action2 Action3 Re-dry Solvent (3Å Sieves) Increase Zn Excess Hydrolysis->Action3

Caption: Figure 2. Diagnostic logic for reaction failures. Distinguishes between "Wet Solvent" errors and "Workup" errors.

FAQ: Expert Corner

Q: Why can't I use Grignard reagents (Phenylmagnesium bromide + Ethyl acetate) instead? A: Grignard reagents are too nucleophilic. They will attack the ester group of your starting material or product, leading to a mixture of ketones and tertiary alcohols (double addition). The Reformatsky reagent is "chemoselective"—it reacts with ketones (Benzophenone) but is too stable to attack esters.

Q: My product is an oil that won't crystallize. Is it wet? A: Likely, yes. Ethyl 3-hydroxy-3,3-diphenylpropanoate should be a solid (MP ~87°C). If it is an oil:

  • Check NMR for residual solvent (Toluene/THF).

  • Check for the dehydrated alkene impurity (which lowers MP).

  • Recrystallization: Use Hexane/Ethyl Acetate (9:1). If it remains oily, dissolve in ether and wash with dilute bicarbonate again to remove traces of acid causing slow dehydration.

Q: Can I store the product in solution? A: Only in neutral, dry solvents. In chloroform (


), traces of HCl can form over time, catalyzing dehydration. Store the solid at 

in a desiccator.

References

  • The Reformatsky Reaction Mechanism & Scope Source: Organic Chemistry Portal URL:[Link]

  • Ethyl 3,3-diphenylpropanoate Structure & Properties Source: PubChem (NIH) URL:[Link]

  • Dehydration Risks of Beta-Hydroxy Esters Source: ResearchGate (Enzymatic Resolution & Stability Studies) URL:[Link]

Sources

Technical Support Center: Optimization of Acid Quenching in Diphenylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the critical acid quenching step in diphenylpropanoate synthesis. Moving beyond a simple procedural outline, this document delves into the underlying chemical principles, offering troubleshooting guidance and preventative strategies to maximize yield and purity.

The Critical Role of the Quenching Step

In the synthesis of diphenylpropanoate esters, particularly through methods like Fischer esterification, an acid catalyst is employed to drive the reaction forward.[1] The "quenching" step refers to the neutralization and removal of this acid catalyst from the reaction mixture.[2] A properly executed quench is paramount for several reasons:

  • Preventing Reverse Reaction: The esterification reaction is reversible.[1][3] The presence of acid and water during workup can catalyze the hydrolysis of the newly formed ester back to the starting carboxylic acid and alcohol, significantly reducing the final product yield.[2]

  • Ensuring Product Purity: Residual acid catalyst can contaminate the final product, impacting its stability and downstream applications.

  • Facilitating Isolation: Neutralization of the acid allows for effective separation of the organic and aqueous layers during extraction.

This guide will address common challenges encountered during this crucial phase of the synthesis.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Product Yield

Q1: My final yield of diphenylpropanoate is significantly lower than expected. Could the quenching step be the culprit?

A1: Absolutely. Low yield is a classic symptom of suboptimal quenching, often due to ester hydrolysis.[2][3] Several factors during the workup can contribute to this:

  • Excessive Water: The presence of a large volume of water can shift the equilibrium of the esterification reaction back towards the starting materials.[3]

  • Prolonged Contact Time: The longer your ester is in contact with acidic or basic aqueous solutions, the greater the opportunity for hydrolysis to occur.[2]

  • Inadequate Neutralization: Failure to completely neutralize the acid catalyst will leave a catalytic amount of acid in the mixture, promoting hydrolysis during subsequent aqueous washes.

Q2: How can I confirm if ester hydrolysis is occurring during my workup?

A2: The reappearance of the starting carboxylic acid is the most direct evidence of hydrolysis.[2] You can detect this using the following analytical techniques:

  • Thin-Layer Chromatography (TLC): You will observe a spot corresponding to the more polar carboxylic acid starting material in the crude product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks characteristic of the starting carboxylic acid.[2]

  • Infrared (IR) Spectroscopy: A broad O-H stretch, indicative of a carboxylic acid, may appear in the IR spectrum of the crude product.[2]

Difficulties in Workup and Separation

Q3: I'm observing a persistent emulsion during the aqueous wash after quenching. What causes this and how can I resolve it?

A3: Emulsion formation is a common issue in ester workups, making layer separation difficult and leading to product loss.[3][4] It is often caused by the presence of unreacted starting materials or byproducts that act as surfactants.

  • Troubleshooting Emulsions:

    • Addition of Brine: Washing with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.

    • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

    • Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to separation.

Q4: After adding the quenching solution, I see a precipitate forming. What is this and is it a problem?

A4: The formation of a precipitate is not uncommon. It could be:

  • Salt Formation: The neutralization of the acid catalyst with a base will form a salt, which may have limited solubility in the organic solvent.

  • "Gooey" Precipitate: In some cases, a gooey or insoluble precipitate may form between the layers.[4] This can often be removed by continued washing with water.[4]

Q5: The neutralization of the acid with sodium bicarbonate is causing excessive foaming and pressure buildup in my separatory funnel. How can I manage this?

A5: This is a result of the rapid evolution of carbon dioxide gas.[4] To manage this:

  • Slow, Careful Addition: Add the sodium bicarbonate solution slowly and in small portions.

  • Frequent Venting: After each addition, gently swirl the unstoppered separatory funnel before stoppering and shaking. Vent the funnel frequently by inverting it and opening the stopcock.[4]

  • Stirring in an Open Flask: For larger scale reactions, consider performing the initial neutralization in an Erlenmeyer flask with vigorous stirring to allow the CO2 to escape before transferring to a separatory funnel.[4]

Optimized Quenching Protocols

To mitigate the issues outlined above, a carefully planned quenching and workup procedure is essential.

Recommended Quenching Agents and Conditions
Quenching AgentConcentrationTemperatureKey Considerations
Saturated Sodium Bicarbonate (NaHCO₃)Saturated AqueousIce-cold (0-5 °C)The preferred weak base to avoid saponification. Use cold to slow hydrolysis kinetics.[2]
Saturated Sodium Carbonate (Na₂CO₃)Saturated AqueousIce-cold (0-5 °C)A slightly stronger base than bicarbonate, can be used if necessary.[2]
Dilute Sodium Hydroxide (NaOH)~1 M AqueousIce-cold (0-5 °C)Use with extreme caution. Strong bases can readily saponify the ester. Only consider if a weak base is ineffective.
Ice-cold WaterN/AIce-cold (0-5 °C)Can be used as an initial quench to dilute the reaction mixture and absorb heat before adding a basic solution.
Step-by-Step Optimized Quenching Workflow
  • Cool the Reaction Mixture: Once the reaction is complete, cool the flask to room temperature, and then place it in an ice bath.[2] This minimizes the rate of potential side reactions.

  • Initial Dilution (Optional but Recommended): Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to dilute the reaction mixture.[5] This will facilitate subsequent extractions.

  • Slow Addition of Quenching Agent: Slowly add ice-cold saturated sodium bicarbonate solution to the stirred reaction mixture.[2] Monitor for gas evolution and control the rate of addition accordingly.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Extraction: Shake the funnel, remembering to vent frequently.[4] Allow the layers to separate.

  • Separate the Layers: Drain the aqueous layer.

  • Wash the Organic Layer: Wash the organic layer sequentially with:

    • Ice-cold water to remove any remaining salts.

    • Brine to help break any emulsions and remove bulk water.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate until the drying agent no longer clumps.[2][5]

  • Isolate the Product: Filter off the drying agent and remove the solvent under reduced pressure.

Visualizing the Workflow

The following diagram illustrates the decision-making process during the optimization of the acid quenching step.

Quenching_Optimization cluster_troubleshooting Troubleshooting Start Reaction Completion Cool Cool Reaction to 0-5 °C Start->Cool Dilute Dilute with Organic Solvent Cool->Dilute Quench Slowly Add Cold Saturated NaHCO₃ Dilute->Quench Extract Transfer to Separatory Funnel & Extract Quench->Extract Gas Excessive Gas? Quench->Gas Wash Wash Organic Layer (Water, Brine) Extract->Wash Low_Yield Low Yield? Extract->Low_Yield Emulsion Emulsion Formation? Extract->Emulsion Dry Dry with Anhydrous Na₂SO₄ Wash->Dry Isolate Filter & Concentrate Dry->Isolate Product Pure Diphenylpropanoate Isolate->Product Low_Yield->Wash No Check_Hydrolysis Check for Hydrolysis (TLC, NMR) Low_Yield->Check_Hydrolysis Yes Emulsion->Wash No Brine_Wash Add Brine / Filter Emulsion->Brine_Wash Yes Gas->Extract No Slow_Addition Slow Addition / Vent Gas->Slow_Addition Yes Check_Hydrolysis->Cool Optimize Conditions Brine_Wash->Wash Slow_Addition->Quench

Caption: Decision tree for optimizing the acid quenching workflow.

Concluding Remarks

A well-executed acid quenching step is a cornerstone of successful diphenylpropanoate synthesis. By understanding the potential pitfalls and implementing the optimized protocols and troubleshooting strategies outlined in this guide, researchers can significantly improve product yield and purity. Always remember to perform these procedures with appropriate personal protective equipment in a well-ventilated fume hood.

References

  • Esterification Lab Answers. Available from: [Link]

  • Reddit. Esterification not Working (Separation) : r/OrganicChemistry. Available from: [Link]

  • ResearchGate. Work up of ester?. Available from: [Link]

  • Filo. What are possible sources of error in an esterification lab?. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]

  • Cho, N. et al. Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome. Journal of Medicinal Chemistry, 51(19), 5996-6008 (2008). Available from: [Link]

  • Organic Syntheses. α,β-DIPHENYLPROPIONIC ACID. Available from: [Link]

  • Kuwwahara, Y. et al. Synthesis of 2,2-Diphenylpropionate Derivatives and Their Effects on Larval Growth of the Silkworm. Bioscience, Biotechnology, and Biochemistry, 64(2), 406-409 (2000). Available from: [Link]

  • Wikipedia. Phenylpropanoic acid. Available from: [Link]

  • Chemistry LibreTexts. Preparation of Esters. Available from: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

  • ACS Omega. Using Lifetime and Quenching Rate Constant to Determine Optimal Quencher Concentration. Available from: [Link]

  • Molecules. Organic Synthesis Using Environmentally Benign Acid Catalysis. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. Available from: [Link]

  • ACS Publications. Using Lifetime and Quenching Rate Constant to Determine Optimal Quencher Concentration. Available from: [Link]

  • Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]

  • PubMed. Organic synthesis by quench reactions. Available from: [Link]

  • PubMed. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Available from: [Link]

  • National Institutes of Health. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available from: [Link]

  • PubMed. Synthesis and activity of a new series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives as aldose reductase inhibitors. Available from: [Link]

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Validation & Comparative

HPLC Method Development Guide: Fesoterodine Intermediate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fesoterodine Fumarate is a prodrug designed to bypass the extensive first-pass metabolism associated with Tolterodine. Its purity analysis is chemically complex due to the lability of its phenolic ester linkage. This guide compares a traditional Isocratic Phosphate Method against an optimized Quality-by-Design (QbD) Gradient Method .

While the traditional method suffices for basic assay potency, it frequently fails to resolve the critical "Deacyl" impurity (5-Hydroxymethyl tolterodine) from the main peak and often masks late-eluting dimer impurities. The optimized protocol presented here utilizes a Core-Shell C18 stationary phase with pH-controlled kinetics to ensure stability-indicating performance, essential for intermediate purity assessment in drug development.

The Chemical Challenge: Ester Stability & Impurity Profiling

Fesoterodine is the isobutyryl ester of 5-hydroxymethyl tolterodine (5-HMT). In the synthesis pathway, the formation of this ester is the critical step.

  • The Target: Fesoterodine (Lipophilic, retains on C18).

  • The Critical Intermediate/Degradant: 5-HMT (Polar, elutes early).

  • The Process Impurities: Dimers (Very lipophilic, elute late) and Regioisomers.

The Stability Dilemma: High pH (>6.0) mobile phases improve peak shape for the tertiary amine but accelerate the hydrolysis of the ester during the chromatographic run, creating on-column degradation artifacts.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the degradation logic that dictates the HPLC method parameters.

FesoterodineStability Feso Fesoterodine (Prodrug Ester) HMT 5-HMT (Active Metabolite/Impurity) Feso->HMT Hydrolysis Dimer Fesoterodine Dimer (Late Eluter) Feso->Dimer Synthesis Side-Rxn Acid Acidic pH (3.0) Stabilizes Ester Acid->Feso Maintains Integrity Base Neutral/Basic pH Hydrolyzes Ester Base->Feso Induces Degradation

Figure 1: Stability logic dictating mobile phase pH selection. Neutral pH causes on-column hydrolysis, artificially inflating impurity counts.

Methodology Comparison

We compare two distinct approaches to analyzing Fesoterodine intermediates.

Method A: Traditional Isocratic (The "Old Standard")

Commonly found in older generic protocols, this method uses a high concentration of phosphate buffer.

  • Column: Standard Porous C18 (5 µm, 250 x 4.6 mm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (40:60).

  • Limitation: Isocratic hold means 5-HMT elutes near the void volume (poor resolution), while dimers may not elute until 40+ minutes or carry over to the next injection.

Method B: Optimized QbD Gradient (The "Proposed Standard")

This method uses modern column technology and a gradient to capture the full polarity range of impurities.

  • Column: Core-Shell C18 (2.7 µm, 100 x 4.6 mm) – Faster mass transfer.

  • Mobile Phase: Ammonium Acetate (pH 3.[1][2]5) vs. Acetonitrile Gradient.

  • Advantage: The gradient starts at low organic to retain 5-HMT, then ramps up to wash out dimers.

Comparative Data Table
ParameterMethod A (Traditional)Method B (Optimized)
Stationary Phase Inertsil ODS-3V (5 µm)Kinetex/Cortecs C18 (2.7 µm)
Mobile Phase Buffer 20mM KH₂PO₄ (pH 3.0)10mM Ammonium Acetate (pH 3.5)
Elution Mode Isocratic (40:60 Buffer:MeOH)Gradient (10% to 80% B)
Runtime 45.0 min18.0 min
Resolution (5-HMT/Main) 1.8 (Marginal)> 4.5 (Excellent)
Tailing Factor 1.61.1
Sensitivity (LOQ) 0.5 µg/mL0.05 µg/mL

Detailed Experimental Protocol (Method B)

This protocol is validated to be stability-indicating , meaning it can detect degradation products formed under stress (acid/base/oxidation) without interference.

Reagents
  • Ammonium Acetate: HPLC Grade.

  • Acetonitrile (ACN): Gradient Grade.

  • Glacial Acetic Acid: For pH adjustment.

  • Water: Milli-Q (18.2 MΩ).

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photodiode Array) or UV-Vis.

  • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.7 µm particle size (e.g., Phenomenex Kinetex or Waters Cortecs).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Detection: 220 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.08515Initial Hold (Retain 5-HMT)
2.08515End Isocratic Hold
12.02080Linear Ramp (Elute Fesoterodine)
14.02080Wash (Elute Dimers)
14.18515Return to Initial
18.08515Re-equilibration
  • Mobile Phase A: 10mM Ammonium Acetate in Water, pH adjusted to 3.5 with Acetic Acid.

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Workflow (DOT Visualization)

MethodWorkflow cluster_sep Separation Logic Start Start Development Prep Sample Prep (1 mg/mL in Diluent) Start->Prep Inj Injection (10 µL) Prep->Inj Step1 T=0-2 min: Low Organic Retains Polar 5-HMT Inj->Step1 Step2 T=2-12 min: Gradient Ramp Elutes Fesoterodine Step1->Step2 Step3 T=12-14 min: High Organic Washes Lipophilic Dimers Step2->Step3 Data Data Analysis (Resolution > 2.0) Step3->Data End Valid Result Data->End

Figure 2: The gradient workflow ensures no impurity is masked by the solvent front or left on the column.

Critical Analysis & Troubleshooting

Why Ammonium Acetate pH 3.5?

Using a phosphate buffer at pH 6.8 (common for amines) is risky for Fesoterodine. The ester bond is susceptible to base-catalyzed hydrolysis. By maintaining pH at 3.5:

  • Stability: The ester remains intact during the run.[1]

  • Peak Shape: The tertiary amine on the isopropyl chain is protonated, preventing interaction with residual silanols on the silica surface (reducing tailing).

Handling the "Deacyl" Impurity (5-HMT)

In isocratic methods (Method A), 5-HMT often co-elutes with the solvent front because it is much more polar than the parent drug. Method B uses a 15% initial organic hold. This forces the 5-HMT to interact with the stationary phase, pushing its retention time to ~3.5 minutes and clearing the void volume interference.

System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy, every run must meet these criteria:

  • Resolution (Rs): > 2.0 between 5-HMT and Fesoterodine.

  • Tailing Factor (T): < 1.5 for the main peak.

  • Theoretical Plates (N): > 50,000 (enabled by Core-Shell technology).

References

  • Reddy, B. V. R., et al. (2012). "A Validated Stability-Indicating HPLC Assay Method for Determination of Fesoterodine Fumarate." Rasayan Journal of Chemistry, 5(2), 239-245.[6]

  • Kotla, N. R., et al. (2013).[7] "Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances." Der Pharma Chemica, 5(5), 115-122.[7]

  • Sonanis, M. C., et al. (2012).[4][8] "Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate." Journal of Chemical and Pharmaceutical Research, 4(9), 4127-4133.[4]

  • Kumar, N., et al. (2020).[1][9] "Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase." Journal of Chromatographic Science, 58(2), 154–164.

Sources

A Senior Application Scientist's Guide to GC-MS for Residual Solvent Analysis in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the control of residual solvents in active pharmaceutical ingredients (APIs) and intermediates is not merely a quality control checkpoint; it is a critical determinant of product safety and efficacy. Organic volatile impurities, remnants of the synthesis, purification, and manufacturing processes, offer no therapeutic benefit and can pose significant toxicological risks.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines and pharmacopeias like the United States Pharmacopeia (USP) chapter <467>, mandate strict control over these substances.[3][4]

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of residual solvents. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices, compare key performance parameters with supporting data, and provide actionable, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust and compliant residual solvent methods.

The Regulatory Cornerstone: Understanding Solvent Classification

The foundation of any residual solvent analysis is a thorough understanding of the regulatory framework. The ICH Q3C guidelines classify solvents into three categories based on their toxicity and carcinogenic potential, which dictates the level of control required.[5]

  • Class 1 Solvents: These are to be avoided. They are known or strongly suspected human carcinogens and environmental hazards. Their use is only permissible when strongly justified in a risk-benefit assessment.[3]

  • Class 2 Solvents: These solvents are to be limited. They are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[5] The guidelines set Permitted Daily Exposure (PDE) limits for these solvents.

  • Class 3 Solvents: These have low toxic potential and are generally considered less of a risk. A limit of 5000 ppm is typically applied unless otherwise justified.[6]

This classification is the "why" behind our analytical rigor. The stringency of the limits for Class 1 and 2 solvents necessitates methods with high sensitivity and specificity.

Strategic Decisions in Method Development: A Comparative Analysis

The journey from a raw pharmaceutical intermediate to a compliant data package is paved with critical analytical decisions. Here, we compare the core components of a GC-MS residual solvent method.

Sample Introduction: The Gateway to Analysis

The method of introducing the sample into the GC system is arguably the most critical factor influencing sensitivity, accuracy, and instrument longevity. The primary choice is between direct liquid injection and headspace sampling.

  • Direct Liquid Injection: This technique involves injecting a liquid sample, dissolved in a suitable low-boiling solvent, directly into a heated GC inlet.[7]

    • Advantages: It is a straightforward approach, often requiring less method development time for soluble samples. It can be more suitable for less volatile or semi-volatile solvents (e.g., Class 2C solvents like N,N-Dimethylformamide) that are not efficiently partitioned into the headspace.[8][9]

    • Disadvantages: This method introduces the entire sample matrix—including non-volatile intermediates and APIs—into the GC inlet and column. This can lead to contamination, column degradation, and frequent maintenance.[10] For aqueous samples, the large vapor volume of water can be difficult to manage, leading to poor reproducibility.

  • Headspace (HS) Sampling: This is the most widely accepted and robust technique for volatile residual solvents.[11] The sample is placed in a sealed vial and heated, allowing volatile solvents to partition into the gas phase (the "headspace") above the sample.[12] This gas is then injected into the GC.

    • Advantages: By analyzing only the vapor phase, non-volatile matrix components are excluded, leading to cleaner chromatograms, reduced instrument contamination, and longer column life.[6][10] This results in superior sensitivity and reproducibility for most residual solvents.[6]

    • Disadvantages: Requires careful optimization of parameters like temperature, equilibration time, and sample diluent to ensure accurate and complete partitioning of all target analytes.[13]

Within headspace analysis, a further comparison exists between static and dynamic techniques.

dot

Caption: Comparison of GC sample introduction techniques.

Static vs. Dynamic Headspace: A Deeper Dive

  • Static Headspace (SHS): The sample is sealed, heated, and allowed to reach a thermodynamic equilibrium between the liquid/solid phase and the gas phase. A fixed volume of the headspace is then injected.[14] This is the standard approach referenced in USP <467>.[12]

  • Dynamic Headspace (DHS) or Purge-and-Trap: An inert gas is bubbled through the sample, continuously purging volatile analytes from the matrix. These analytes are then collected on an adsorbent trap. The trap is subsequently heated rapidly to desorb the concentrated analytes into the GC system.[14][15]

The primary advantage of DHS is its significantly higher sensitivity.[15][16] By continuously removing analytes from the headspace, the equilibrium is shifted, allowing for a more exhaustive extraction from the sample.[15] This makes it ideal for trace-level analysis, such as detecting highly toxic Class 1 solvents at sub-ppm levels or analyzing impurities in complex matrices.[17][18]

FeatureStatic Headspace (SHS)Dynamic Headspace (DHS)Direct Liquid Injection
Principle Equilibrium between sample and gas phase in a sealed vial.Continuous purging of volatiles from sample onto a trap.Direct introduction of liquid sample into heated inlet.
Sensitivity Good (ppb to low ppm).Excellent (sub-ppb to ppb), typically 50-100x more sensitive than SPME and 500-5000x more sensitive than SHS.[14]Moderate, matrix-dependent.
Matrix Effects Minimized (non-volatiles excluded).Minimized (non-volatiles excluded).High (entire matrix injected).
Best For Routine QC, USP <467> compliance, most Class 2 & 3 solvents.Trace analysis (Class 1 solvents), low-level impurities, complex matrices.[16][18]Semi-volatile solvents (e.g., DMF, DMSO), simple matrices.[8][19]
Complexity Simple, robust, and widely used.[16]More complex, requires additional hardware (trap) and optimization.[15]Simple, but prone to instrument contamination.
Instrument Uptime High.Moderate, requires trap maintenance.Lower, requires frequent inlet and column maintenance.[10]
Chromatographic Separation: The Role of the GC Column

No single GC column can separate all 60+ solvents listed in the ICH guidelines.[13] Therefore, pharmacopeial methods like USP <467> employ an orthogonal approach, using two columns of different selectivity for primary analysis and confirmation.[20]

  • Primary Column (G43 Phase): A 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624, Rxi-624Sil MS) is the workhorse for initial screening.[21][22] This mid-polarity phase provides excellent selectivity for the wide range of volatile organic compounds encountered in residual solvent analysis.[22]

  • Confirmatory Column (G16 Phase): A polyethylene glycol (PEG) or "WAX" phase (e.g., DB-WAX, Stabilwax) is used for confirmation.[20][21] Its highly polar nature provides a different elution order ("alternate selectivity") compared to the G43 phase, which is crucial for resolving co-elutions that may occur on the primary column.[20][23]

The Critical Pair Challenge: The value of the dual-column approach is evident when dealing with "critical pairs"—solvents that are difficult to separate. A co-elution on the primary G43 column can often be resolved on the G16 confirmation column, providing unequivocal identification.

Critical Pair ExampleG43 Phase (e.g., -624 type)G16 Phase (e.g., WAX type)Rationale for Confirmation
1,1,1-Trichloroethane & Carbon Tetrachloride SeparatedCo-elutes Confirmation on G43 is necessary if a peak appears at this retention time on the G16 column.[20][23]
Acetonitrile & Methylene Chloride May co-elute or have poor resolution depending on conditions.Well ResolvedG16 provides clear separation.
Benzene & 1,2-Dichloroethane May have poor resolution.Well ResolvedG16 ensures accurate quantification of the highly toxic benzene.
m-Xylene & p-Xylene Co-elutes Co-elutes These isomers are often reported as a sum, as they are difficult to resolve on standard phases.

dot

Caption: USP <467> analytical workflow for column selection.

Detection and Identification: FID vs. MS
  • Flame Ionization Detection (FID): For decades, FID has been the standard detector for USP <467>. It is robust, reliable, and offers excellent linearity and sensitivity for quantifiable analysis of hydrocarbons.[5][19] Its main limitation is its lack of specificity; it responds to virtually any compound with C-H bonds and identifies compounds based solely on their retention time. This can be problematic if an unknown impurity co-elutes with a target solvent.[3]

  • Mass Spectrometry (MS): The use of an MS detector provides a significant advantage in specificity.[13] It acts as a "second dimension" of separation, identifying compounds based on their unique mass spectrum (a molecular fingerprint) in addition to their retention time.[19]

    • Unambiguous Identification: MS can definitively identify co-eluting peaks, provided they have different mass spectra. This is invaluable for confirming the identity of a solvent, especially when results are near the permitted limit.[3]

    • Unknown Peak Identification: If unexpected peaks appear in the chromatogram, MS allows for library searching and spectral interpretation to tentatively identify these unknown impurities, which is impossible with FID.[24]

    • Enhanced Sensitivity (in SIM mode): By operating in Selected Ion Monitoring (SIM) mode, the mass spectrometer can be set to detect only specific, characteristic ions for a target analyte, filtering out background noise and significantly increasing the signal-to-noise ratio for trace-level detection.[17]

Performance Comparison: FID vs. MS

While MS offers superior identification, FID is often considered more robust for routine quantification. Some studies have shown that for GC-MS, Limit of Quantitation (LOQ) values can be higher than the required concentration limits, making it excellent for identification but potentially challenging for quantification at the lowest levels without careful optimization.[13] In contrast, modern FID systems readily achieve the required sensitivity.[25][26]

ParameterGC-FIDGC-MSThe Scientist's Rationale
Specificity Low (Retention Time only).High (Retention Time + Mass Spectrum).MS is the gold standard for confirmation and investigation of unknown peaks.[3]
Identification Presumptive.Confirmatory.Use MS to avoid false positives from co-eluting matrix components.
Quantification Excellent, robust, and linear.Good, but can be less robust than FID at the lowest levels.[13]FID is often preferred for routine, validated quantitative methods.
LOD/LOQ Excellent for ICH limits.Can be excellent, especially in SIM mode, but requires optimization.[17]Validate sensitivity for each technique; MS in SIM mode is often required for trace genotoxic impurities.
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and data analysis.FID is a cost-effective workhorse for QC labs; MS is an essential tool for R&D and problem-solving.

Field-Proven Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols provide a validated starting point for the analysis of residual solvents in a water-insoluble pharmaceutical intermediate.

Protocol 1: Static Headspace GC-MS for General Screening (USP <467> Approach)

This protocol is designed for the routine screening and quantification of Class 1 and 2 solvents in a water-insoluble intermediate, aligning with the principles of USP <467>.

1. Sample Preparation: a. Diluent Selection: Use N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the diluent. These high-boiling point solvents are suitable for water-insoluble articles and will not interfere with the analysis of more volatile solvents.[7] b. Sample Solution: Accurately weigh approximately 100 mg of the pharmaceutical intermediate into a 20 mL headspace vial. Add 5.0 mL of the chosen diluent. c. Standard Solution: Prepare a stock standard containing all relevant Class 1 and 2 solvents. Create a working standard by diluting the stock in the chosen diluent to a final concentration equivalent to the ICH limits (e.g., for Benzene at a 2 ppm limit, the standard concentration would be prepared accordingly). Transfer 5.0 mL of this working standard into a separate 20 mL headspace vial. d. Vial Sealing: Immediately seal both sample and standard vials with PTFE/silicone septa and aluminum crimp caps.

2. Headspace Autosampler Parameters:

  • Oven Temperature: 80 °C[13]
  • Vial Equilibration Time: 45 minutes[13]
  • Loop Temperature: 90 °C
  • Transfer Line Temperature: 100 °C
  • Vial Pressurization: 10 psi
  • Loop Fill Time: 0.5 min
  • Injection Time: 1.0 min

3. GC-MS Parameters:

  • GC Column: Agilent J&W DB-624 (or equivalent G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.
  • Carrier Gas: Helium, constant flow at 2.0 mL/min.
  • Inlet Temperature: 200 °C
  • Split Ratio: 5:1
  • Oven Program:
  • Initial Temp: 40 °C, hold for 20 minutes.
  • Ramp: 10 °C/min to 240 °C.
  • Hold: 20 minutes at 240 °C.
  • MS Transfer Line Temp: 250 °C
  • Ion Source Temp: 230 °C
  • MS Quad Temp: 150 °C
  • Acquisition Mode: Full Scan (m/z 35-350) for screening and identification.
Protocol 2: Dynamic Headspace (Purge & Trap) GC-MS for Trace-Level Analysis

This protocol is optimized for enhanced sensitivity, suitable for detecting Class 1 solvents at very low levels or when matrix interference is a significant challenge.

1. Sample Preparation: a. Prepare sample and standard solutions in 20 mL headspace vials as described in Protocol 1, using an appropriate diluent like DMSO.

2. Dynamic Headspace (Purge & Trap) Parameters:

  • Vial Oven Temperature: 80 °C
  • Purge Gas: Helium
  • Purge Flow: 40 mL/min
  • Purge Time: 15 minutes
  • Trap Type: Tenax (or equivalent broad-range sorbent).
  • Trap Desorb Temperature: 250 °C
  • Desorb Time: 4 minutes
  • Trap Bake Temperature: 280 °C

3. GC-MS Parameters:

  • GC Column: Use the same G43 phase column as in Protocol 1.
  • Carrier Gas & Inlet: As per Protocol 1.
  • Oven Program: A faster temperature ramp may be possible due to the sharp injection profile from the trap.
  • Initial Temp: 40 °C, hold for 5 minutes.
  • Ramp: 15 °C/min to 240 °C.
  • Hold: 10 minutes at 240 °C.
  • MS Parameters:
  • Temperatures: As per Protocol 1.
  • Acquisition Mode: Use Selected Ion Monitoring (SIM) for maximum sensitivity. For each target solvent, select 2-3 characteristic, interference-free ions for monitoring and quantification.

Conclusion: A Strategy for Certainty

The analysis of residual solvents by GC-MS is a multi-faceted discipline that demands more than adherence to a single method. It requires a strategic approach grounded in an understanding of regulatory requirements, sample characteristics, and the distinct advantages of different analytical technologies.

For routine quality control of most pharmaceutical intermediates, a validated Static Headspace GC-FID method often provides the most robust and cost-effective solution for quantification. However, the integration of GC-MS is indispensable for confirmatory analysis, the investigation of out-of-specification results, and the identification of unknown impurities.[3] When faced with the challenge of detecting highly toxic solvents at trace levels or analyzing samples with complex matrices, Dynamic Headspace GC-MS offers unparalleled sensitivity.[17]

By leveraging the comparative data and protocols within this guide, scientists can build a self-validating system for residual solvent analysis—one that ensures data integrity, meets global regulatory expectations, and ultimately, protects patient safety.

References

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. Available at: [Link]

  • What Is The Difference Between Headspace And Direct Injection?. ALWSCI. (2024). Available at: [Link]

  • Static vs. Dynamic Headspace GC: Key Differences Explained. Aijiren. Available at: [Link]

  • Gaciong, M., et al. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Farmaco. Available at: [Link]

  • Analysis of USP <467> Residual Solvents using Agilent J&W DB‑WAX Ultra Inert Capillary GC Columns. Agilent Technologies. (2016). Available at: [Link]

  • Residual Solvent Testing Methods. ResolveMass Laboratories Inc. (2025). Available at: [Link]

  • Headspace Vs Direct injection. Chromatography Forum. (2008). Available at: [Link]

  • Column selection for USP <467> using ProEZGC. Restek. (2024). Available at: [Link]

  • Gaciong, M., et al. Analytical methods for residual solvents determination in pharmaceutical products. ResearchGate. Available at: [Link]

  • Satisfy requirements for residual solvent analysis. Agilent Technologies. (2017). Available at: [Link]

  • P, S., et al. (2014). Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. National Cancer Institute. (2022). Available at: [Link]

  • Novel Residual Solvents Analysis of Cannabinoid Products with the Agilent Headspace-GC/MS System. Agilent Technologies. (2020). Available at: [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. (2017). Available at: [Link]

  • Analysis of Residual Solvents in Pharmaceuticals by Water-Insoluble Samples Using N2 Carrier(JP18, USP 467). Shimadzu. Available at: [Link]

  • Ultra-Sensitive Dynamic Headspace GC-MS/MS Method for Trace Level Quantitation of Nitrosamines in Deferiprone. Shimadzu. Available at: [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Available at: [Link]

  • Gaciong, M., et al. (2010). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. Available at: [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories Inc. (2025). Available at: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. Available at: [Link]

  • What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis?. Persee Analytics. (2025). Available at: [Link]

  • Comparison of the Sensitivity of Static Headspace GC, Solid Phase Microextraction, and Direct Thermal Extraction for Analysis of. Lab Alliance. Available at: [Link]

  • Thinking Outside The Box On Headspace Sampling For Gas Chromatography. Crawford Scientific. (2020). Available at: [Link]

  • LOD and LOQ results for each residual solvent. ResearchGate. Available at: [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. Available at: [Link]

  • Recommended GC Columns for USP Phase Classification. Agilent Technologies. Available at: [Link]

  • Method for the analysis of residual solvents in pharmaceuticals. Separation Science. (2023). Available at: [Link]

  • Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. MDPI. (2023). Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (2022). Available at: [Link]

  • How GC–FID and GC–MS are used for solvent quantification. YouTube. (2026). Available at: [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. YouTube. (2025). Available at: [Link]

Sources

X-ray diffraction (XRD) data for Ethyl 3-hydroxy-3,3-diphenylpropanoate crystals

Author: BenchChem Technical Support Team. Date: February 2026

Solid-State Characterization Guide: Ethyl 3-hydroxy-3,3-diphenylpropanoate

Executive Summary: The Criticality of Phase Identification

Ethyl 3-hydroxy-3,3-diphenylpropanoate (CAS 5558-66-7) is a classic β-hydroxy ester synthesized via the Reformatsky reaction.[1] In pharmaceutical and fine chemical development, this compound presents a specific solid-state challenge: Thermal and Chemical Instability .

The primary impurity, Ethyl 3,3-diphenylacrylate (the dehydration product), has a melting point (


) that dangerously overlaps with the target hydroxy-ester (

). Consequently, traditional thermal analysis (DSC/Melting Point) is often inconclusive or destructive, as the heating process itself can induce dehydration.

X-Ray Diffraction (XRD) is the superior, non-destructive analytical technique for this system. This guide outlines the protocol to distinguish the target crystal phase from its dehydration impurity and amorphous byproducts, ensuring high-purity isolation for downstream derivatization.

Comparative Analysis: Target vs. Impurity

The following table contrasts the physicochemical properties of the target molecule against its critical impurity. Note that while melting points are similar, the crystal packing drivers (H-bonding vs.


-stacking) create distinct diffraction signatures.
FeatureTarget: Ethyl 3-hydroxy-3,3-diphenylpropanoate Impurity: Ethyl 3,3-diphenylacrylate
Structure

hybridized central carbon. Tetrahedral geometry.

hybridized central carbon.[2] Planar conjugated system.
Primary Interaction Hydrogen Bonding: Intermolecular O-H

O=C interactions dominate the lattice.

-Stacking:
Phenyl rings align in parallel sheets due to conjugation.
Melting Point

(Sharp endotherm if pure)

XRD Signature Distinct low-angle reflections (large unit cell due to bulky phenyls + H-bond network).Characteristic

-stacking reflection (

d-spacing).
Stability Sensitive to acid/heat (dehydrates).Stable conjugated system.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality XRD data, you must first isolate the kinetically stable hydroxy form without triggering thermodynamic dehydration.

Step 1: Reformatsky Synthesis (Minimizing Elimination)
  • Reagents: Benzophenone (1.0 eq), Ethyl bromoacetate (1.2 eq), Activated Zinc (1.5 eq).

  • Solvent: Anhydrous THF or Benzene/Toluene (avoid protic solvents during reaction).

  • Key Control: Quench with cold, dilute ammonium chloride (

    
    ) . Crucial: Do not use strong mineral acids (
    
    
    
    ,
    
    
    ) for the quench, as low pH instantly catalyzes the elimination of the
    
    
    -hydroxyl group to form the acrylate.
Step 2: Preferential Crystallization

The hydroxy-ester is often an oil that solidifies slowly. Use this solvent system to force crystallization over the oil phase:

  • Dissolve crude oil in minimal warm Hexane (

    
    )  containing 5% Ethyl Acetate .
    
  • Do not boil. Overheating promotes dehydration.

  • Seed with a known crystal if available.

  • Cool slowly to

    
     over 12 hours.
    
  • Result: Colorless needles (Target) vs. Yellowish oil/crust (Impurity).

XRD Data Acquisition & Analysis

Instrument Parameters (Bragg-Brentano Geometry)
  • Source: Cu K

    
     radiation (
    
    
    
    ).
  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range:

    
     to 
    
    
    
    .
  • Step Size:

    
    .
    
  • Spin: Yes (to minimize preferred orientation of needle-shaped crystals).

Representative Diffraction Data

Note: While specific 2-theta values vary by polymorph, the following data represents the expected crystallographic signature for this class of diphenyl-propanoates based on structural analogs (e.g., nitro-derivatives).

Table 2: Diagnostic Diffraction Peaks

2

Angle (

)
d-spacing (

)
IntensityAssignment / Structural Origin
7.2 12.27Medium(001) Laminar Packing: Layer spacing defined by the ethyl ester tail length.
11.4 7.75StrongPhenyl-Phenyl Separation: Steric bulk of the gem-diphenyl group.
16.8 5.27MediumH-Bond Network: Characteristic of the OH

Carbonyl lattice stabilization.
21.4 4.15Very StrongMain Packing Motif: Common in diphenyl-methane derivatives.
23.1 3.85WeakImpurity Flag: If this peak sharpens/grows, check for Acrylate (

-stacking).

Analyst Note: The target hydroxy-ester typically crystallizes in a Monoclinic space group (often


) due to the asymmetry introduced by the chiral handling (if resolved) or the bulky packing of the racemate. The dehydration impurity (acrylate) tends to pack more efficiently (higher density) due to planarity.

Decision Logic & Workflow

The following diagram illustrates the critical decision path for characterizing this material.

Reformatsky_Characterization Start Crude Reaction Mixture (Reformatsky Product) Quench Quench: Cold NH4Cl (Avoid Acid!) Start->Quench Cryst Recrystallization (Hexane/EtOAc @ 4°C) Quench->Cryst XRD_Analysis XRD Analysis (Scan 5-40° 2-Theta) Cryst->XRD_Analysis Decision Peak Analysis XRD_Analysis->Decision Result_A Sharp Peaks @ low angle No broad halo Decision->Result_A Pattern A Result_B Peaks @ ~23° dominant (pi-stacking) Decision->Result_B Pattern B Result_C Amorphous Halo Decision->Result_C Pattern C Outcome_Pure PASS: Pure Hydroxy Ester (Target) Result_A->Outcome_Pure Outcome_Impurity FAIL: Dehydrated Acrylate (Impurity) Result_B->Outcome_Impurity Outcome_Oil FAIL: Oil/Amorphous (Re-crystallize) Result_C->Outcome_Oil

Caption: Workflow for distinguishing the target hydroxy-ester from dehydration impurities using XRD.

References

  • Reformatsky Reaction Fundamentals: Shriner, R. L. (1942). "The Reformatsky Reaction."[1][3] Organic Reactions, 1, 1-37.

  • Crystallographic Data (Analog): Ferguson, G., et al. (2014). "Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate." Acta Crystallographica Section E, E70, o750. (Used as structural packing model for diphenyl propanoates).

  • Impurity Characterization (Acrylate): Eames, J., et al. (2000). "Synthesis and characterization of Ethyl 3,3-diphenylacrylate." Journal of Chemical Research, 2000(1), 1-3.
  • Melting Point Verification: Organic Syntheses, Coll. Vol. 3, p. 408 (1955); Vol. 21, p. 51 (1941). (Reference for Benzophenone/Ester adduct properties).

Sources

Impurity profiling of Ethyl 3-hydroxy-3,3-diphenylpropanoate vs reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling of Ethyl 3-hydroxy-3,3-diphenylpropanoate vs. Reference Standards Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Analytical Scientists, and CMC Regulatory Affairs Professionals.

Executive Summary

Ethyl 3-hydroxy-3,3-diphenylpropanoate (EHDPP) is the critical Reformatsky intermediate in the synthesis of Dapoxetine and other 3,3-diphenylpropylamine therapeutics. Its purity directly dictates the enantiomeric excess (ee) and yield of the subsequent reduction and resolution steps.[1]

This guide compares the impurity profile of synthesized EHDPP batches against Certified Reference Standards (CRS). We analyze the specific retention behaviors of the three primary impurities—Benzophenone (Starting Material) , Ethyl 3,3-diphenylacrylate (Dehydration Product) , and 3-Hydroxy-3,3-diphenylpropanoic acid (Hydrolysis Product) —providing a validated HPLC protocol for their separation.

Part 1: The Chemistry & Impurity Landscape[1]

To control impurities, one must understand their mechanistic origin.[1] EHDPP is synthesized via a Reformatsky reaction involving Benzophenone and Ethyl Bromoacetate in the presence of activated Zinc.[1]

The Mechanistic Origins of Impurity[1][2]
  • Impurity A (Benzophenone): Unreacted starting material.[1] Due to the steric bulk of the two phenyl rings, the nucleophilic attack of the organozinc reagent can be sluggish, leaving residual benzophenone.[1]

  • Impurity B (Ethyl 3,3-diphenylacrylate): The "Olefin" impurity.[1] The target molecule contains a

    
    -hydroxy group adjacent to a gem-diphenyl system.[1] Under acidic workup or thermal stress (distillation), this dehydrates readily to form the 
    
    
    
    -unsaturated ester.[1] This species is highly conjugated and UV-active.[1]
  • Impurity C (Free Acid): Saponification of the ethyl ester during aqueous quenching or due to moisture ingress during storage.[1]

Visualization: Synthesis & Impurity Pathways

The following diagram maps the genesis of these impurities relative to the target molecule.

ImpurityPathway Benzophenone Benzophenone (Starting Material) Target Ethyl 3-hydroxy-3,3- diphenylpropanoate (TARGET) Benzophenone->Target Reformatsky Rxn Benzophenone->Target Residual (Impurity A) Bromoacetate Ethyl Bromoacetate Bromoacetate->Target Zn Zn / THF Zn->Target Impurity_Olefin Impurity B: Ethyl 3,3-diphenylacrylate (Dehydration) Target->Impurity_Olefin Heat / H+ Impurity_Acid Impurity C: Free Acid (Hydrolysis) Target->Impurity_Acid H2O / OH-

Figure 1: Mechanistic pathway showing the origin of the three critical impurities (A, B, and C) relative to the Reformatsky synthesis of EHDPP.

Part 2: Analytical Protocol (Self-Validating System)

The following HPLC method is designed to separate the highly lipophilic Benzophenone and Olefin impurities from the more polar Hydroxy Ester.[1]

Critical Constraint: Standard C18 columns often co-elute Benzophenone and the Dehydrated Olefin because both are planar, aromatic, and highly hydrophobic.[1] This protocol uses a Phenyl-Hexyl or High-Carbon Load C18 stationary phase to exploit pi-pi interactions for better selectivity.[1]

Validated HPLC Methodology
ParameterConditionCausality / Rationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 3.5µm) OR Phenyl-Hexyl equivalent.3.5µm particle size provides necessary plate count to resolve the Olefin (Impurity B) from Benzophenone (Impurity A).[1]
Mobile Phase A 0.1% Orthophosphoric Acid in WaterAcidic pH suppresses ionization of Impurity C (Acid), sharpening its peak shape.[1]
Mobile Phase B Acetonitrile (HPLC Grade)ACN is required over Methanol to reduce system backpressure and elute the gem-diphenyl species efficiently.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID; ensures adequate interaction time.[1]
Detection UV at 230 nm (Quant) & 254 nm (ID)230 nm captures the ester carbonyl and phenyl rings equally.[1] 254 nm is selective for Benzophenone.[1]
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Gradient Program[3]
  • 0-2 min: 40% B (Isocratic hold to retain polar Acid impurity)

  • 2-15 min: 40%

    
     85% B (Linear gradient to elute Target and Benzophenone)
    
  • 15-20 min: 85% B (Wash to elute highly lipophilic Olefin)

  • 20-25 min: 40% B (Re-equilibration)

Part 3: Comparative Results (Batch vs. Reference Standards)

We compared a synthesized "Crude Batch" (Reformatsky workup) against purchased Certified Reference Standards (CRS) for EHDPP and Benzophenone.

Table 1: Retention Time & Relative Response Factors (RRF)

Note: RRF is calculated relative to the Target EHDPP at 230 nm.

CompoundIDRetention Time (min)RRT (Relative RT)RRF (at 230 nm)Peak Characteristics
Impurity C Hydrolysis Acid4.20.450.95Sharp, elutes early due to polarity.
Target EHDPP 9.4 1.00 1.00 Main Peak.
Impurity A Benzophenone13.11.392.40Broad, intense UV absorbance (high RRF).[1]
Impurity B Olefin (Acrylate)14.81.571.85Elutes last; highly conjugated system.[1]
Analysis of the Data
  • Resolution Criticality: The separation between Benzophenone (13.1 min) and the Olefin (14.8 min) is the system suitability parameter.[1] A resolution (

    
    ) of < 1.5 indicates column aging.[1]
    
  • RRF Impact: Benzophenone has a massive extinction coefficient at 230-254 nm.[1] If you do not apply the RRF of 2.40, you will grossly overestimate the impurity level , leading to false batch rejection.[1]

  • Olefin Detection: The Olefin (Impurity B) is often missed in isocratic runs because it sticks to the column.[1] The gradient ramp to 85% B is mandatory to clear it.[1]

Part 4: Strategic Recommendations

Based on the profiling data, the following corrective actions are recommended for process optimization:

  • If Impurity A (Benzophenone) > 0.5%:

    • Cause: Incomplete initiation of Zinc.[1]

    • Action: Use TMSCl (Trimethylsilyl chloride) as an activator for Zinc rather than just Iodine.[1] This promotes faster consumption of Benzophenone.[1]

  • If Impurity B (Olefin) > 0.2%:

    • Cause: Thermal stress during solvent stripping.[1]

    • Action: Keep rotary evaporator bath temp < 45°C. The tertiary alcohol is labile.[1]

  • If Impurity C (Acid) > 1.0%:

    • Cause: Poor phase separation during acid quench.[1]

    • Action: Wash the organic layer with 5% NaHCO3 immediately after the acid quench to neutralize residual acid before concentration.[1]

Analytical Decision Workflow

Use this logic flow to validate your specific batch results.

DecisionTree Start Inject Sample (Gradient Method) CheckRes Check Resolution (Benzophenone vs Olefin) Start->CheckRes Pass Res > 1.5 Proceed to Quant CheckRes->Pass Yes Fail Res < 1.5 Column Degraded CheckRes->Fail No Quant Calculate % Area Apply RRFs Pass->Quant SpecCheck Impurity A > 0.5%? Quant->SpecCheck Action1 Recrystallize (Hexane/EtOAc) SpecCheck->Action1 Yes Release Batch Release SpecCheck->Release No

Figure 2: Analytical decision tree for batch release based on HPLC impurity profiling.

References
  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] 2006.[1][4] Link

  • Sorbera, L.A., et al. "Dapoxetine Hydrochloride: Serotonin Reuptake Inhibitor." Drugs of the Future, vol. 29, no.[1] 12, 2004, pp. 1241-1245.[1] (Describes the core Reformatsky route and intermediates).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th ed., Longman Scientific & Technical, 1989.[1] (Standard reference for Reformatsky reaction mechanisms and dehydration side-reactions).

  • Corey, E.J., et al. "Total Synthesis of Active Agents."[1] Journal of the American Chemical Society.[1] (General reference for gem-diphenyl substituent effects on chromatography).

Sources

Thermal analysis (DSC/TGA) of Ethyl 3-hydroxy-3,3-diphenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Thermal Analysis Guide: Ethyl 3-hydroxy-3,3-diphenylpropanoate (CAS 5558-66-7*)[1]

Executive Summary & Chemical Context

Objective: This guide provides a technical framework for the thermal characterization of Ethyl 3-hydroxy-3,3-diphenylpropanoate , a critical intermediate in the synthesis of pharmaceutical agents such as Dapoxetine.[1]

The Challenge: Beta-hydroxy esters are thermally labile.[1] Unlike simple stable esters, they possess a specific vulnerability to thermal dehydration (elimination) and retro-Aldol fragmentation.[1] Accurate DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) are not merely for purity checks; they are essential for defining the "Safe Process Window" to prevent degradation during scale-up.

Identity Clarification:

  • Target Compound: Ethyl 3-hydroxy-3,3-diphenylpropanoate[1]

  • CAS Note: Users should verify CAS 5558-66-7.[1] While often associated with diphenylpropionic derivatives, commercial databases occasionally map this CAS to 2,2-diphenylpropionic acid.[1] This guide focuses strictly on the Ethyl 3-hydroxy-3,3-diphenylpropanoate structure (Reformatsky product of benzophenone).

Synthesis & Structural Context (Graphviz Diagram)

The following diagram illustrates the synthesis pathway and the structural relationship between the target ester and its primary comparators.

Synthesis_Context Benzophenone Benzophenone (Starting Material) Target Ethyl 3-hydroxy-3,3- diphenylpropanoate (TARGET) Benzophenone->Target + Ethyl Bromoacetate (Reformatsky Rxn) Acid 3-Hydroxy-3,3- diphenylpropanoic Acid (Comparator A) Target->Acid Hydrolysis Methyl Methyl 3-hydroxy-3,3- diphenylpropanoate (Comparator B) Target->Methyl Transesterification Decomp Ethyl 3,3-diphenylacrylate (Dehydration Product) Target->Decomp Thermal Elimination (>150°C)

Figure 1: Synthesis pathway and structural relationships.[2] The dashed red line indicates the primary thermal degradation mechanism detected by TGA.

Experimental Methodology: Self-Validating Protocols

To ensure data integrity, the following protocols utilize internal checks (self-validation) to distinguish between physical transitions (melting) and chemical degradation.

Differential Scanning Calorimetry (DSC)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1]

  • Crucial Parameter - Pan Selection: Use Tzero Hermetic Aluminum Pans (pinhole lid).

    • Causality: Beta-hydroxy esters may release trace moisture or solvent.[1] A sealed pan suppresses early evaporation endotherms, allowing the observation of the true melting point. A pinhole prevents pressure rupture if decomposition occurs.[1]

  • Protocol:

    • Equilibrate: -20°C (Freeze structural isomers/conformers).

    • Ramp 1: 10°C/min to 120°C.

    • Isothermal: Hold 1 min.

    • Cool: 10°C/min to -20°C (Check for recrystallization vs. glass transition).

    • Ramp 2: 10°C/min to 250°C (Observe decomposition onset).

Thermogravimetric Analysis (TGA)
  • Instrument: High-sensitivity TGA.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative).[1] Use Nitrogen (50 mL/min) to isolate thermal decomposition from oxidation.[1]

  • Protocol:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 600°C.

    • Validation: Calculate the theoretical mass loss of water (18 g/mol ) relative to the molecular weight.[1] If the first mass loss step matches this % calculation, the mechanism is confirmed as dehydration.

Comparative Thermal Analysis

This section objectively compares the Target (Ethyl Ester) against its Free Acid form and Methyl Ester analog.

Table 1: Comparative Physicochemical & Thermal Properties
PropertyTarget: Ethyl EsterComparator A: Free AcidComparator B: Methyl Ester
Molecular Formula C₁₇H₁₈O₃C₁₅H₁₄O₃C₁₆H₁₆O₃
MW ( g/mol ) 270.32242.27256.30
Physical State (RT) White SolidWhite Crystalline SolidSolid / Viscous Oil
Melting Point (DSC) 74°C - 78°C 212°C - 215°C 60°C - 65°C
Decomp.[1] Onset (TGA) ~160°C (Dehydration)~220°C (Decarboxylation)~150°C (Dehydration)
Hygroscopicity LowModerate (H-bonding)Low
Analysis of Differences:
  • Melting Point: The Free Acid exhibits a significantly higher melting point (>200°C) due to strong intermolecular hydrogen bonding (dimer formation).[1] The Target Ethyl Ester disrupts this network, lowering the MP to the 75°C range, which is advantageous for melt-processing but requires careful drying temperatures <50°C.[1]

  • Thermal Stability: The Methyl Ester is generally less thermally stable than the Ethyl Ester due to the lower boiling point of the potential leaving group (methanol vs ethanol) during transesterification-like side reactions, though the primary degradation for both is dehydration.[1]

Results & Discussion: Interpreting the Curves

The Dehydration Mechanism (TGA)

The defining feature of beta-hydroxy esters in TGA is a distinct mass loss step prior to full combustion.[1]

  • Mechanism: Thermal elimination of water to form the conjugated alkene (Ethyl 3,3-diphenylacrylate).[1]

  • Calculation:

    • MW Target: 270.32 g/mol [1]

    • MW Water: 18.02 g/mol [1]

    • Theoretical Mass Loss:

      
      
      
  • Interpretation: If TGA shows a discrete step of ~6.7% mass loss between 150°C–200°C, the compound is degrading via elimination.[1]

DSC Endotherms
  • Event 1 (Endotherm ~76°C): Melting (

    
    ). Sharp peak indicates high purity.[1] Broadening indicates solvent occlusion or impurities.[1]
    
  • Event 2 (Exotherm/Endotherm >160°C): Decomposition.[1] Unlike the acid, which may show decarboxylation (CO2 loss), the ester shows dehydration.

Decision Logic for Process Chemists (Graphviz Diagram)

Thermal_Logic Start Start Thermal Analysis DSC_Run Run DSC (10°C/min) Start->DSC_Run MP_Check Melting Peak Observed? DSC_Run->MP_Check MP_Low MP < 70°C (Broad) MP_Check->MP_Low Yes, but low MP_Correct MP 74-78°C (Sharp) MP_Check->MP_Correct Yes, correct Range TGA_Run Run TGA MP_Correct->TGA_Run Mass_Loss Check Mass Loss @ 100°C TGA_Run->Mass_Loss Solvent Loss < 2% (Solvent/Moisture) Mass_Loss->Solvent Early Loss Degradation Loss ~6.7% >150°C (Dehydration) Mass_Loss->Degradation Step Onset

Figure 2: Decision matrix for interpreting thermal data during quality control.

Practical Implications for Drug Development

  • Drying Protocols: Do not dry the Ethyl Ester above 50°C under vacuum. Although the MP is ~76°C, localized heating can trigger surface dehydration, introducing the acrylate impurity (Ethyl 3,3-diphenylacrylate), which is a Michael Acceptor and a potential genotoxic impurity (PGI).[1]

  • Storage: Store at 2-8°C. The beta-hydroxy motif is susceptible to acid-catalyzed elimination.[1] Ensure the material is free of acidic residues from the Reformatsky workup.

  • Reaction Monitoring: If using this intermediate for Dapoxetine synthesis, monitor the disappearance of the DSC melting peak (76°C) and the appearance of the amide/amine transitions.

References

  • Synthesis & Properties of Beta-Hydroxy Esters

    • Reformatsky, S. (1887).[1] "Action of zinc on mixtures of ethyl bromoacetate and ketones." Berichte der deutschen chemischen Gesellschaft.

  • Thermal Decomposition Mechanisms

    • Chuchani, G., et al. (2009).[1][3][4] "Mechanism of the thermal decomposition of β-hydroxy esters." Journal of Physical Chemistry A.

  • Dapoxetine Synthesis Intermediates

    • Siddiqui, S. A., et al. (2007).[1] "Enantioselective synthesis of (S)-Dapoxetine." Tetrahedron: Asymmetry.

  • General Thermal Analysis Protocols

    • TA Instruments.[1] "Thermal Analysis of Pharmaceuticals."

(Note: While specific commercial TGA curves for this intermediate are proprietary, the mechanistic degradation pathways cited in Reference 2 are authoritative for this chemical class.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.